molecular formula C25H26F3N3O6S B609677 NTRC-824

NTRC-824

Numéro de catalogue: B609677
Poids moléculaire: 553.6 g/mol
Clé InChI: SOOLLEBJNGCDOZ-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

NTRC-824 is a potent and selective non-peptide neurotensin (NTS) type-2 receptor antagonist.

Propriétés

IUPAC Name

(2S)-4-methyl-2-[[2-[5-[(4-methylphenyl)sulfonylamino]-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O6S/c1-14(2)10-20(24(34)35)29-22(32)13-31-12-19(23(33)25(26,27)28)18-11-16(6-9-21(18)31)30-38(36,37)17-7-4-15(3)5-8-17/h4-9,11-12,14,20,30H,10,13H2,1-3H3,(H,29,32)(H,34,35)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOLLEBJNGCDOZ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C=C3C(=O)C(F)(F)F)CC(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Interactions of NTRC-824: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Raleigh, NC – A comprehensive technical guide released today details the mechanism of action for NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). This document provides an in-depth analysis of the compound's interaction with its target and the subsequent cellular signaling events, offering valuable insights for researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a significant research compound due to its high selectivity for the NTS2 receptor over the neurotensin receptor type 1 (NTS1). This selectivity is a key attribute, as it allows for the targeted modulation of NTS2-mediated signaling pathways, which are implicated in a variety of physiological and pathological processes.

Core Mechanism: Competitive Antagonism of the NTS2 Receptor

The fundamental mechanism of action of this compound is its ability to act as a competitive antagonist at the NTS2 receptor. By binding to the receptor, this compound effectively blocks the binding of the endogenous ligand, neurotensin (NT). This blockade prevents the initiation of the downstream signaling cascade that is normally triggered by NT binding.

The potency and selectivity of this compound have been quantified in various in vitro assays. These studies have consistently demonstrated its high affinity for the NTS2 receptor.

Quantitative Analysis of Receptor Binding and Functional Inhibition

The following table summarizes the key quantitative data that characterizes the interaction of this compound with the NTS2 receptor.

ParameterValueDescriptionReference
IC50 38 nMThe half maximal inhibitory concentration of this compound in a functional assay, indicating its potency in inhibiting NTS2 receptor activity.
Ki 202 nMThe inhibitory constant of this compound, representing its binding affinity for the NTS2 receptor in a competitive binding assay.
Selectivity >150-foldThe selectivity of this compound for the NTS2 receptor over the NTS1 receptor.

Signaling Pathways Modulated by this compound

The neurotensin receptor type 2 is a G protein-coupled receptor (GPCR) whose signaling pathways are complex and can be cell-type dependent. Activation of NTS2 by neurotensin can lead to the modulation of several intracellular signaling cascades. As an antagonist, this compound prevents these signaling events from occurring.

The primary signaling pathway associated with NTS2 involves the activation of G proteins, which can in turn modulate the activity of downstream effectors. One of the key pathways influenced by NTS2 activation is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. By blocking neurotensin binding, this compound is expected to inhibit the NTS2-mediated phosphorylation and activation of ERK1/2.

NTRC_824_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS2_Receptor NTS2 Receptor Neurotensin->NTS2_Receptor Binds & Activates This compound This compound This compound->NTS2_Receptor Binds & Blocks G_Protein G Protein NTS2_Receptor->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream_Effectors Modulates Signaling_Cascade Signaling Cascade (e.g., ERK1/2 Pathway) Downstream_Effectors->Signaling_Cascade Initiates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to

Caption: Mechanism of this compound action at the NTS2 receptor.

Experimental Protocols

The characterization of this compound relies on two key in vitro experimental methodologies: a functional assay to measure the inhibition of receptor activity and a radioligand binding assay to determine binding affinity.

Functional Antagonism Assessment using a Fluorometric Imaging Plate Reader (FLIPR) Assay

This assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by an NTS2 agonist.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat NTS2 receptor.

  • Assay Principle: NTS2 activation by an agonist leads to an increase in intracellular calcium concentration. This change is detected by a calcium-sensitive fluorescent dye. This compound, as an antagonist, will inhibit this agonist-induced calcium flux.

  • Methodology:

    • CHO-NTS2 cells are seeded into 96-well plates and cultured to confluence.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken using a FLIPR instrument.

    • This compound is added to the wells at various concentrations and incubated.

    • An NTS2 receptor agonist is then added to stimulate the receptor.

    • The change in fluorescence intensity is measured in real-time.

    • The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the agonist-induced fluorescence signal.

FLIPR_Assay_Workflow Start Start Seed_Cells Seed CHO-NTS2 cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with calcium-sensitive dye Seed_Cells->Load_Dye Baseline_Reading Measure baseline fluorescence (FLIPR) Load_Dye->Baseline_Reading Add_NTRC824 Add varying concentrations of this compound Baseline_Reading->Add_NTRC824 Add_Agonist Add NTS2 agonist Add_NTRC824->Add_Agonist Measure_Fluorescence Measure fluorescence change (FLIPR) Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the FLIPR-based functional antagonism assay.
Radioligand Binding Assay for Affinity Determination

This assay directly measures the binding of this compound to the NTS2 receptor by competing with a radiolabeled ligand.

  • Receptor Source: Membranes prepared from CHO cells expressing the NTS2 receptor.

  • Radioligand: A radiolabeled form of a known NTS2 ligand (e.g., [³H]-neurotensin).

  • Assay Principle: The assay measures the displacement of the radioligand from the NTS2 receptor by increasing concentrations of the unlabeled competitor, this compound.

  • Methodology:

    • Cell membranes containing the NTS2 receptor are incubated with a fixed concentration of the radioligand.

    • Increasing concentrations of this compound are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand via filtration.

    • The amount of radioactivity on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

    • The Ki value is calculated from the IC50 of this compound in displacing the radioligand, providing a measure of its binding affinity.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes with NTS2 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and this compound Prepare_Membranes->Incubate Separate Separate bound and unbound radioligand via filtration Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Calculate_Ki Calculate Ki value Quantify->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for the radioligand binding assay.

This in-depth guide provides a foundational understanding of the mechanism of action of this compound. The data and experimental protocols outlined herein are intended to support further research and development efforts targeting the neurotensin receptor system.

NTRC-824: A Selective NTS2 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurotensin (B549771) receptor type 2 (NTS2) is a G protein-coupled receptor implicated in a variety of physiological processes, including nociception. Its modulation presents a promising avenue for the development of novel analgesic therapies. This technical guide provides an in-depth overview of NTRC-824, a potent and selective non-peptide antagonist of the NTS2 receptor. We will delve into its functional characteristics, the underlying signaling pathways of its target, and the experimental methodologies used for its characterization.

Core Function of this compound

This compound is a non-peptide small molecule that acts as a selective antagonist at the neurotensin type 2 (NTS2) receptor.[1] Its primary function is to block the binding of the endogenous ligand, neurotensin (NT), to the NTS2 receptor, thereby inhibiting its downstream signaling cascades. This selective antagonism makes this compound a valuable tool for elucidating the physiological roles of the NTS2 receptor and a potential therapeutic candidate for conditions where NTS2 receptor activity is dysregulated.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterValueReceptorAssay TypeCell LineReference
IC5038 nMNTS2FLIPRCHO[1]
Ki202 nMNTS2Radioligand Binding-[2]

Table 2: Receptor Selectivity of this compound

ReceptorSelectivity Fold (over NTS1)Ki (NTS1)Reference
NTS2>150-fold>30 µM[1]

NTS2 Receptor Signaling Pathway

The NTS2 receptor is known to signal through a Gq/G11 protein-coupled pathway, leading to the activation of phospholipase C (PLC).[3] Interestingly, studies have revealed that activation of the NTS2 receptor by agonists leads to an internalization-dependent activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) signaling cascade.[4][5] This process is contingent on the endocytosis of the receptor-ligand complex.

NTS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NT Neurotensin (NT) NTS2 NTS2 Receptor NT->NTS2 Binds to Gq_G11 Gq/G11 NTS2->Gq_G11 Activates Internalization Receptor Internalization NTS2->Internalization Undergoes PLC Phospholipase C (PLC) Gq_G11->PLC Activates Downstream Downstream Cellular Effects PLC->Downstream ERK1_2 ERK1/2 Activation Internalization->ERK1_2 Leads to ERK1_2->Downstream NTRC_824 This compound NTRC_824->NTS2 Antagonizes FLIPR_Workflow Start Start Plate_Cells Plate NTS2-expressing CHO cells Start->Plate_Cells Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Pre_Incubate Pre-incubate with varying concentrations of this compound Load_Dye->Pre_Incubate Place_in_FLIPR Place plate in FLIPR instrument Pre_Incubate->Place_in_FLIPR Add_Agonist Add NTS2 agonist Place_in_FLIPR->Add_Agonist Measure_Fluorescence Measure fluorescence change (calcium mobilization) Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Logical_Relationship cluster_ligand Ligand cluster_receptor Receptor cluster_cellular_response Cellular Response NTRC_824 This compound NTS2 NTS2 Receptor NTRC_824->NTS2 Binds to and blocks Signaling_Blocked Downstream Signaling (e.g., ERK activation) Blocked NTS2->Signaling_Blocked Leads to Physiological_Effect Modulation of Physiological Effect (e.g., Analgesia) Signaling_Blocked->Physiological_Effect Results in

References

The Discovery and Synthesis of NTRC-824: A Selective NTS2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NTRC-824, chemically known as N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine, is a potent and selective non-peptide agonist for the neurotensin (B549771) receptor type 2 (NTS2).[1] The discovery of this compound represents a significant advancement in the study of the neurotensin system, providing a valuable chemical tool to probe the physiological and pathological roles of the NTS2 receptor. Unlike the more extensively studied neurotensin receptor type 1 (NTS1), the NTS2 receptor's signaling mechanisms and functions are less understood. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering novel, selective, non-peptide ligands for the NTS2 receptor. The primary assay used in this discovery was a Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium levels.[1]

Experimental Workflow: Discovery via FLIPR Assay

The general workflow for the discovery of this compound using a FLIPR-based screening approach is outlined below.

FLIPR_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cell_culture Cell Culture (e.g., CHO cells stably expressing human NTS2 receptor) cell_plating Cell Plating (96- or 384-well plates) cell_culture->cell_plating dye_loading Fluorescent Dye Loading (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Addition of Test Compounds (including this compound precursors) dye_loading->compound_addition flipr_reading FLIPR Reading (Measurement of fluorescence changes) compound_addition->flipr_reading data_analysis Data Analysis (Identification of 'hits' that modulate NTS2 activity) flipr_reading->data_analysis dose_response Dose-Response Curves (Determination of IC50/EC50) data_analysis->dose_response selectivity_assay Selectivity Assays (Screening against NTS1 receptor) dose_response->selectivity_assay lead_optimization Lead Optimization (Synthesis of analogs, including this compound) selectivity_assay->lead_optimization caption Figure 1. Experimental workflow for the discovery of this compound.

Figure 1. Experimental workflow for the discovery of this compound.

Biological Activity and Data Presentation

This compound is a potent agonist of the NTS2 receptor with high selectivity over the NTS1 receptor. The key quantitative data for this compound are summarized in the table below.

ParameterValueReceptorAssay TypeReference
IC50 38 nMNTS2FLIPR Assay[1]
Ki 202 nMNTS2Radioligand Binding Assay[1]
Ki >30 µMNTS1Radioligand Binding Assay[1]

NTS2 Receptor Signaling Pathway

Activation of the NTS2 receptor by agonists like this compound initiates a distinct signaling cascade. Unlike NTS1, which primarily signals through Gq to induce calcium mobilization, NTS2 receptor activation leads to receptor internalization and subsequent activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This signaling pathway is implicated in various cellular processes, including cell proliferation, differentiation, and survival.

NTS2_Signaling NTRC824 This compound NTS2R NTS2 Receptor NTRC824->NTS2R binds Internalization Receptor Internalization NTS2R->Internalization triggers Ras Ras Internalization->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates to Transcription Gene Transcription (Cellular Responses) Nucleus->Transcription regulates caption Figure 2. NTS2 receptor signaling pathway activated by this compound.

Figure 2. NTS2 receptor signaling pathway activated by this compound.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process starting from 5-nitroindole (B16589). The detailed synthetic route is depicted below, followed by a step-by-step experimental protocol.

Synthesis_Pathway cluster_intermediates Synthesis of Key Intermediates cluster_final Final Product 5-nitroindole 5-Nitroindole methyl_ester Methyl (5-Nitro-1H- indol-1-yl)acetate 5-nitroindole->methyl_ester i acid (5-Nitro-1H-indol-1-yl) acetic Acid methyl_ester->acid ii leucine_ester tert-Butyl N-[(5-Nitro-1H- indol-1-yl)acetyl]-L-leucinate acid->leucine_ester iii amine tert-Butyl N-[(5-Amino-1H- indol-1-yl)acetyl]-L-leucinate leucine_ester->amine iv sulfonamide tert-Butyl N-{[5-({[(4-Methylphenyl) sulfonyl]amino}-1H-indol-1-yl)] acetyl}-L-leucinate amine->sulfonamide v trifluoroacetylated tert-Butyl N-{[5-({[(4-Methylphenyl) sulfonyl]amino}-3-(trifluoroacetyl) -1H-indol-1-yl)]acetyl}-L-leucinate sulfonamide->trifluoroacetylated vi This compound This compound trifluoroacetylated->this compound vii reagents Reagents and Conditions: (i) Methyl bromoacetate (B1195939), K2CO3, acetone (ii) LiOH, 1,4-dioxane (B91453), H2O (iii) L-leucine tert-butyl ester HCl, HBTU, Et3N, CH2Cl2 (iv) H2, Pd/C, EtOH (v) Tosyl chloride, DMAP, CH2Cl2 (vi) Trifluoroacetic anhydride (B1165640), CH2Cl2 (vii) TFA, CH2Cl2

Figure 3. Synthesis pathway of this compound.

Experimental Protocols

General FLIPR Assay Protocol for GPCR Screening
  • Cell Culture and Plating :

    • HEK293 or CHO cells stably expressing the human NTS2 receptor are cultured in appropriate media.

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to 80-90% confluency.

  • Dye Loading :

    • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition and Signal Detection :

    • The plate is placed in a FLIPR instrument.

    • Test compounds, including a known NTS2 agonist as a positive control, are added to the wells.

    • Fluorescence intensity is measured before and after compound addition to detect changes in intracellular calcium concentration.

Synthesis of this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from the literature.[3]

  • Synthesis of Methyl (5-Nitro-1H-indol-1-yl)acetate : To a solution of 5-nitroindole in acetone, potassium carbonate and methyl bromoacetate are added. The mixture is stirred at room temperature for 4 days. After reaction completion, the solvent is evaporated, and the residue is worked up to yield the product.

  • Synthesis of (5-Nitro-1H-indol-1-yl)acetic Acid : The methyl ester from the previous step is hydrolyzed using lithium hydroxide (B78521) in a mixture of 1,4-dioxane and water overnight at room temperature. Acidification of the reaction mixture followed by extraction and concentration yields the carboxylic acid.

  • Synthesis of tert-Butyl N-[(5-Nitro-1H-indol-1-yl)acetyl]-L-leucinate : The carboxylic acid is coupled with L-leucine tert-butyl ester hydrochloride in the presence of HBTU and triethylamine (B128534) in dichloromethane (B109758) at room temperature overnight.

  • Synthesis of tert-Butyl N-[(5-Amino-1H-indol-1-yl)acetyl]-L-leucinate : The nitro group is reduced to an amine by hydrogenation using palladium on carbon as a catalyst in ethanol (B145695) at room temperature for 2 hours.

  • Synthesis of tert-Butyl N-{[5-({[(4-Methylphenyl)sulfonyl]amino}-1H-indol-1-yl)]acetyl}-L-leucinate : The amine is reacted with tosyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane at room temperature overnight to form the sulfonamide.

  • Synthesis of tert-Butyl N-{[5-({[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)]acetyl}-L-leucinate : The indole (B1671886) ring is trifluoroacetylated at the 3-position by reacting the sulfonamide with trifluoroacetic anhydride in dichloromethane at room temperature for 2 hours.

  • Synthesis of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound) : The tert-butyl ester is deprotected using a 1:1 mixture of trifluoroacetic acid and dichloromethane at room temperature for 2 hours. The final product, this compound, is obtained after workup and purification.

Conclusion

This compound is a pivotal molecule for the exploration of NTS2 receptor biology. Its high potency and selectivity make it an invaluable tool for elucidating the roles of this receptor in various physiological and disease states. The detailed discovery and synthesis pathways provided in this guide offer a comprehensive resource for researchers in medicinal chemistry and pharmacology. Further studies utilizing this compound are anticipated to provide deeper insights into the therapeutic potential of targeting the NTS2 receptor.

References

Cellular Effects of NTS2 Inhibition by NTRC-824: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (B549771) receptor 2 (NTS2) is a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including pain, inflammation, and cancer. NTRC-824 has been identified as a potent and selective non-peptide antagonist of NTS2, making it a valuable tool for elucidating the cellular functions of this receptor and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the cellular effects of NTS2 inhibition by this compound, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relation to its interaction with neurotensin receptors.

Table 1: Binding Affinity of this compound

ReceptorKi (nM)RadioligandCell LineReference
Human NTS2202[125I]-NeurotensinCHO[1][2]
Human NTS1>30,000[125I]-NeurotensinCHO[1][2]

Table 2: Functional Antagonism of this compound

AssayIC50 (nM)AgonistCell LineReference
Calcium Mobilization (FLIPR)38Pyrazole (B372694) agonist 3bCHO-rNTS2[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay for NTS1 and NTS2

This protocol is adapted from Thomas et al., 2014.

Objective: To determine the binding affinity (Ki) of this compound for human NTS1 and NTS2 receptors.

Materials:

  • CHO cells stably expressing human NTS1 or NTS2.

  • [125I]-Neurotensin (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture CHO cells expressing either NTS1 or NTS2 and harvest them. Homogenize the cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, [125I]-Neurotensin at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, use a high concentration of unlabeled neurotensin.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (FLIPR)

This protocol is adapted from Thomas et al., 2014.

Objective: To assess the functional antagonist activity of this compound at the NTS2 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • CHO cells stably expressing rat NTS2 (CHO-rNTS2).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • NTS2 agonist (e.g., pyrazole compound 3b).

  • This compound (test compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the CHO-rNTS2 cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for approximately 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • FLIPR Assay: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Establish a baseline fluorescence reading. c. Add the NTS2 agonist to the cells to induce calcium mobilization. d. In separate wells, pre-incubate the cells with varying concentrations of this compound before adding the agonist. e. Monitor the change in fluorescence intensity over time.

  • Data Analysis: The antagonist effect of this compound is determined by its ability to reduce the agonist-induced fluorescence signal. Calculate the IC50 value from the dose-response curve of this compound inhibition.

Signaling Pathways and Cellular Effects of NTS2 Inhibition

NTS2 is known to couple to G proteins and activate downstream signaling cascades. Inhibition of NTS2 by this compound is expected to modulate these pathways and consequently affect various cellular functions.

NTS2 Signaling Pathways

NTS2 activation can lead to the activation of the phosphatidylinositol-calcium second messenger system.[1] In certain cellular contexts, such as B-cell chronic lymphocytic leukemia (B-CLL), NTS2 can interact with the TrkB receptor, leading to the activation of pro-survival pathways including Src and AKT. The general signaling pathway for NTS2 is depicted below.

NTS2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NTS2 NTS2 Gq Gq NTS2->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Neurotensin Neurotensin Neurotensin->NTS2 Activates NTRC_824 This compound NTRC_824->NTS2 Inhibits

Caption: NTS2 Signaling Pathway
Potential Cellular Effects of NTS2 Inhibition by this compound

Based on the known functions of NTS2, inhibition by this compound could lead to the following cellular effects, which can be investigated using the experimental workflows outlined below.

  • Inhibition of Cell Proliferation and Survival: In cancer cells where NTS2 promotes survival, such as in B-CLL, this compound may induce apoptosis and inhibit proliferation.

  • Modulation of Neuronal Activity: In the central nervous system, NTS2 is involved in analgesia and the regulation of neurotransmitter release. This compound could be used to probe these functions.

  • Anti-inflammatory Effects: NTS2 has been implicated in neuroinflammation, suggesting that this compound may have anti-inflammatory properties.

Experimental Workflow for Investigating Cellular Effects

The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis Start Treat Cells with this compound Viability Cell Viability Assay (e.g., MTT, XTT) Start->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Start->Apoptosis Signaling Western Blot (p-ERK, p-AKT, p-Src) Start->Signaling DoseResponse Dose-Response Curves Viability->DoseResponse Apoptosis->DoseResponse ProteinQuant Protein Quantification Signaling->ProteinQuant PathwayAnalysis Signaling Pathway Analysis ProteinQuant->PathwayAnalysis

References

The Role of NTRC-824 in Neurotensin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). We will explore its mechanism of action within the broader context of neurotensin signaling pathways, present key quantitative data, detail relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

Introduction to Neurotensin and its Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1] It is implicated in a wide range of physiological processes, including pain, temperature regulation, and the modulation of dopamine (B1211576) pathways.[1] NT exerts its effects through three main receptor subtypes: neurotensin receptor type 1 (NTS1), neurotensin receptor type 2 (NTS2), and the non-G protein-coupled sortilin/NTS3.[1]

  • NTS1: A high-affinity receptor coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2]

  • NTS2: Also a G protein-coupled receptor, but with a lower affinity for NT compared to NTS1.[3] Its signaling is more complex and can involve different G proteins, leading to the modulation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.[2][4]

  • NTS3 (Sortilin): A single transmembrane domain receptor involved in protein sorting and trafficking.[1]

The development of selective ligands for these receptors is crucial for dissecting their specific physiological roles and for therapeutic targeting. This compound has emerged as a key pharmacological tool for studying NTS2-mediated signaling.

This compound: A Selective NTS2 Antagonist

This compound is a non-peptide small molecule identified as a potent and selective antagonist for the NTS2 receptor.[5][6] Its selectivity makes it an invaluable tool for differentiating the functions of NTS2 from those of NTS1.

Quantitative Data for this compound

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Functional Antagonism of this compound

ParameterValue (nM)Assay TypeCell LineNotes
IC₅₀38FLIPR (Calcium Mobilization)CHO-K1 cells expressing rNTS2Antagonism measured as inhibition of calcium mobilization induced by an NTS2 agonist.[5][7]

Table 2: Receptor Binding Affinity of this compound

ParameterReceptorValue (nM)Assay TypeNotes
KᵢNTS2202Radioligand Binding AssayCompetition binding against [¹²⁵I]NT.[5][7]
KᵢNTS1>30,000Radioligand Binding AssayDemonstrates >150-fold selectivity for NTS2 over NTS1.[7]

Neurotensin Signaling Pathways and the Role of this compound

Neurotensin binding to its G protein-coupled receptors, NTS1 and NTS2, initiates distinct downstream signaling cascades. This compound selectively blocks the activation of NTS2, thereby inhibiting its downstream effects.

NTS2 Signaling Pathway

The signaling pathway initiated by NTS2 activation is cell-type dependent but often involves the activation of MAPKs.[2] Antagonism by this compound would block these downstream events.

NTS2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NT Neurotensin (NT) NTS2 NTS2 Receptor NT->NTS2 Activates NTRC824 This compound NTRC824->NTS2 Blocks G_Protein G Protein NTS2->G_Protein Activates MAPK_Cascade MAPK Cascade (e.g., ERK1/2) G_Protein->MAPK_Cascade Modulates Cellular_Response Cellular Response (e.g., Pain Modulation) MAPK_Cascade->Cellular_Response Leads to

Caption: NTS2 signaling pathway and this compound antagonism.

Experimental Protocols

The characterization of this compound as an NTS2 antagonist involves two primary types of assays: functional assays to measure its inhibitory activity and binding assays to determine its affinity for the receptor.

Functional Antagonism Assessment using a FLIPR Assay

A Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used to measure changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation or other pathways that lead to calcium mobilization.[5]

Objective: To determine the IC₅₀ value of this compound by measuring its ability to inhibit agonist-induced calcium mobilization in cells expressing the NTS2 receptor.

Materials:

  • CHO-K1 cells stably expressing recombinant NTS2.

  • A known NTS2 agonist (e.g., levocabastine (B1674950) or a synthetic agonist).[5]

  • This compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • FLIPR instrument.

Methodology:

  • Cell Plating: Seed NTS2-expressing CHO-K1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove culture medium and load cells with a calcium-sensitive dye for a specified time at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Pre-incubation: Add the this compound dilutions to the respective wells and incubate for a defined period.

  • Agonist Stimulation: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a pre-determined concentration (e.g., EC₈₀) of the NTS2 agonist to all wells simultaneously.

  • Data Acquisition: Monitor and record the change in fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by this compound at each concentration is calculated relative to the response of the agonist alone. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed NTS2-expressing CHO-K1 cells in plates B Load cells with calcium-sensitive dye A->B D Pre-incubate cells with this compound B->D C Prepare serial dilutions of this compound C->D E Measure baseline fluorescence in FLIPR D->E F Add NTS2 Agonist E->F G Record fluorescence change F->G H Calculate % Inhibition G->H I Generate Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Experimental workflow for FLIPR-based functional antagonism assay.

Receptor Binding Affinity using Radioligand Binding Assay

This assay quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has high affinity and specificity for the receptor.

Objective: To determine the Kᵢ value of this compound for NTS1 and NTS2 receptors.

Materials:

  • Cell membranes prepared from cells overexpressing either NTS1 or NTS2.[5]

  • Radiolabeled neurotensin ([¹²⁵I]NT).

  • This compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of [¹²⁵I]NT, and varying concentrations of unlabeled this compound.

  • Non-specific Binding: A set of tubes containing a high concentration of unlabeled neurotensin is included to determine non-specific binding.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the NTS2 receptor. Its high selectivity over NTS1 makes it an essential pharmacological tool for elucidating the specific roles of NTS2 in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for assessing the activity of this compound and other potential NTS2-targeting compounds, which hold therapeutic promise for conditions such as chronic pain.[6]

References

Preclinical Profile of NTRC-824: A Selective Neurotensin Receptor 2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2).[1] Neurotensin (NT) is a neuropeptide with diverse physiological functions mediated through its receptors, primarily NTS1 and NTS2. While NTS1 has been more extensively studied, NTS2 has emerged as a promising therapeutic target for a range of conditions, including pain and metabolic disorders. This technical guide provides a comprehensive overview of the preclinical research involving this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Quantitative Data Summary

The preclinical evaluation of this compound has established its potency and selectivity. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Pharmacology of this compound

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 38 nMNot SpecifiedFLIPR-based calcium release assay[2]
Selectivity >150-fold for NTS2 over NTS1Not SpecifiedNot Specified[1]

Table 2: In Vivo Efficacy of this compound in a Thermogenesis Model

Animal ModelTreatmentDoseRoutePrimary OutcomeResultReference
8-week-old lean male miceThis compound5 mg/kgIntraperitoneal (IP)Rectal temperature upon cold exposure (4°C)Increased rectal temperature compared to vehicle-treated mice
8-week-old lean male miceThis compound5 mg/kgIntraperitoneal (IP)UCP-1 protein expression in brown adipose tissue (BAT)Increased UCP-1 expression compared to vehicle-treated mice

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical assessment of this compound.

In Vitro Antagonist Activity Assessment (FLIPR Assay)

A Fluorometric Imaging Plate Reader (FLIPR)-based calcium release assay is a common method to determine the antagonist activity of compounds targeting G-protein coupled receptors like NTS2. While the specific protocol for this compound is not publicly detailed, a general procedure is as follows:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NTS2 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated to form a confluent monolayer.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: this compound at various concentrations is added to the wells and pre-incubated.

  • Agonist Stimulation: A known NTS2 agonist (e.g., neurotensin) is added to the wells to stimulate calcium mobilization.

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.

  • Data Analysis: The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

In Vivo Thermogenesis Study in Mice

The following protocol was employed to evaluate the effect of this compound on thermoregulation in mice:

  • Animals: 8-week-old lean male mice were used for the study.

  • Acclimation: Mice were housed at 30°C prior to the experiment.

  • Treatment: Mice received intraperitoneal (IP) injections of either this compound (5 mg/kg) or a vehicle control (DMSO).

  • Cold Exposure: Two weeks after treatment, mice were exposed to a cold environment (4°C).

  • Rectal Temperature Measurement: Rectal temperature was measured to assess the thermogenic response.

  • Tissue Collection: Three weeks after injection, brown adipose tissue (BAT) was collected for protein analysis.

  • Western Blot for UCP-1: Uncoupling protein 1 (UCP-1) levels in BAT were quantified by Western blot to assess changes in thermogenic capacity.

Signaling Pathways and Experimental Workflows

NTSR2 Signaling Pathway

Neurotensin receptor 2 (NTSR2) is a G-protein coupled receptor. Upon binding of its endogenous ligand, neurotensin, it initiates a signaling cascade that can influence various cellular processes. This compound acts as an antagonist, blocking this signaling. The pathway is known to involve the activation of Mitogen-Activated Protein Kinases (MAPK), including Extracellular signal-Regulated Kinase (ERK).

NTSR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT Neurotensin NTSR2 NTSR2 NT->NTSR2 Binds & Activates NTRC824 This compound NTRC824->NTSR2 Binds & Blocks G_protein G-protein NTSR2->G_protein Activates PLC PLC G_protein->PLC Activates ERK_activation ERK Activation G_protein->ERK_activation Leads to IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Cellular_Response Cellular Response (e.g., altered thermogenesis) Ca_release->Cellular_Response ERK_activation->Cellular_Response

NTSR2 Signaling Pathway Antagonized by this compound
Experimental Workflow for In Vivo Thermogenesis Study

The logical flow of the in vivo experiment to assess the effect of this compound on thermogenesis is depicted below.

in_vivo_workflow start Start: 8-week-old lean male mice acclimation Acclimation at 30°C start->acclimation treatment Treatment Administration acclimation->treatment group1 Group 1: this compound (5 mg/kg, IP) treatment->group1 group2 Group 2: Vehicle (DMSO, IP) treatment->group2 cold_exposure Cold Exposure (4°C) at 2 weeks post-treatment group1->cold_exposure tissue_collection Collect Brown Adipose Tissue at 3 weeks post-treatment group1->tissue_collection group2->cold_exposure group2->tissue_collection temp_measurement Measure Rectal Temperature cold_exposure->temp_measurement end End: Data Analysis & Comparison temp_measurement->end western_blot Western Blot for UCP-1 Expression tissue_collection->western_blot western_blot->end

Workflow of the In Vivo Thermogenesis Study

References

NTRC-824: A Comprehensive Technical Guide to its Selectivity Profile at the NTS1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 has emerged as a significant pharmacological tool for studying the neurotensin (B549771) receptor system. This nonpeptide compound demonstrates notable selectivity for the neurotensin receptor type 2 (NTS2) over the neurotensin receptor type 1 (NTS1). This document provides an in-depth technical overview of the selectivity profile of this compound, focusing on its interaction with the NTS1 receptor. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Data Summary

The selectivity of this compound is primarily defined by its differential binding affinity and functional activity at the NTS1 and NTS2 receptors. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity

ReceptorLigandKi (nM)Selectivity (fold)
NTS1This compound>30,000[1]>150-fold for NTS2[1][2][3]
NTS2This compound202[1]

Table 2: this compound Functional Activity

ReceptorAssay TypeLigandIC50 (nM)
NTS2FLIPR AssayThis compound38[1][2][3]

Experimental Protocols

The characterization of this compound's selectivity profile involves two primary types of assays: radioligand binding assays to determine binding affinity and functional assays to assess its activity at the receptor.

Radioligand Competition Binding Assay

This assay quantifies the ability of this compound to displace a radiolabeled ligand from the NTS1 and NTS2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines expressing either the human NTS1 or NTS2 receptor.

  • Radioligand: A high-affinity neurotensin receptor radioligand (e.g., [3H]-neurotensin).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically near its Kd value), and a range of concentrations of this compound.

  • Initiation: Add the cell membranes expressing the target receptor (NTS1 or NTS2) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorometric Imaging Plate Reader (FLIPR) Assay

This functional assay measures the ability of this compound to act as an antagonist at the neurotensin receptors by detecting changes in intracellular calcium concentration.

Materials:

  • Cell Lines: HEK-293 cells stably expressing the NTS1 or NTS2 receptor.

  • Culture Medium: DMEM supplemented with 10% FBS.

  • FLIPR Calcium Assay Kit: Contains a calcium-sensitive fluorescent dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Neurotensin (NT).

  • Antagonist: this compound.

  • 96- or 384-well black-wall, clear-bottom plates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Place the plate in the FLIPR instrument and add a fixed concentration of the agonist (neurotensin) to all wells.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The response in the presence of the antagonist is compared to the response with the agonist alone. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the concentration of the antagonist.

Signaling Pathways and Experimental Workflow

NTS1 Receptor Signaling Pathway

The NTS1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi/o, and Gs. This leads to the activation of various downstream signaling cascades.

NTS1_Signaling cluster_membrane Cell Membrane cluster_g_proteins G Proteins cluster_effectors Downstream Effectors NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Activates Gio Gαi/o NTS1->Gio Activates Gs Gαs NTS1->Gs Activates NT Neurotensin NT->NTS1 Binds PLC Phospholipase C (PLC) Gq->PLC Activates ERK_activation ERK1/2 Activation Gq->ERK_activation AC_inhibit Adenylate Cyclase (Inhibition) Gio->AC_inhibit Inhibits Gio->ERK_activation AC_activate Adenylate Cyclase (Activation) Gs->AC_activate Activates Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to

Caption: Simplified NTS1 receptor signaling pathways.

Experimental Workflow for Determining Receptor Selectivity

The general workflow for assessing the selectivity of a compound like this compound involves a series of in vitro assays.

Experimental_Workflow cluster_assays In Vitro Assays cluster_receptors Target Receptors Compound Test Compound (this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (e.g., FLIPR) Compound->Functional_Assay Data_Analysis Data Analysis (Ki and IC50 determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis NTS1 NTS1 Receptor NTS1->Binding_Assay NTS1->Functional_Assay NTS2 NTS2 Receptor NTS2->Binding_Assay NTS2->Functional_Assay Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General workflow for selectivity profiling.

Conclusion

This compound is a potent and highly selective antagonist for the NTS2 receptor, exhibiting minimal binding affinity and functional activity at the NTS1 receptor.[1][4][5] This selectivity is established through rigorous in vitro pharmacological assays, including radioligand binding and functional calcium flux measurements. The significant difference in its affinity and activity between the two receptor subtypes makes this compound an invaluable research tool for elucidating the distinct physiological and pathological roles of the NTS2 receptor.

References

Methodological & Application

Application Note: NTRC-824 In Vitro Assay Protocol for NTS2

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for an in vitro assay to characterize the activity of NTRC-824, a selective agonist for the Neurotensin (B549771) Receptor 2 (NTS2). The protocol describes a β-arrestin recruitment assay, a common method for quantifying G protein-coupled receptor (GPCR) activation.

Introduction to NTS2 Signaling

Neurotensin receptor 2 (NTS2) is a GPCR that, upon activation by an agonist like neurotensin or this compound, initiates a series of intracellular events. One of the key events following agonist binding and G protein-dependent signaling is the recruitment of β-arrestin proteins to the activated receptor. This interaction is crucial for receptor desensitization, internalization, and initiation of distinct signaling cascades, such as the MAPK/ERK pathway. The recruitment of β-arrestin serves as a reliable and direct measure of receptor engagement and activation.

NTS2_Signaling_Pathway cluster_cytoplasm Cytoplasm NTRC824 This compound (Agonist) NTS2 NTS2 Receptor NTRC824->NTS2 G_Protein G Protein Activation NTS2->G_Protein Activates Recruitment β-Arrestin Recruitment NTS2->Recruitment Phosphorylation & Conformational Change Beta_Arrestin β-Arrestin Beta_Arrestin->Recruitment Binds ERK_Pathway MAPK/ERK Pathway Recruitment->ERK_Pathway Initiates

Figure 1: NTS2 signaling pathway upon agonist binding.

Assay Principle: β-Arrestin Recruitment

This protocol utilizes a cell-based assay that measures the recruitment of β-arrestin 2 to the NTS2 receptor upon agonist stimulation. The assay employs a technology, such as DiscoverX's PathHunter® or a similar enzyme fragment complementation system, where the NTS2 receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary enzyme fragment. When the agonist this compound binds to NTS2, it induces the recruitment of β-arrestin, bringing the two enzyme fragments together. This forced proximity results in the formation of a functional enzyme that acts on a substrate to produce a chemiluminescent signal, which is directly proportional to the level of receptor activation.

Experimental Workflow

The workflow for determining the potency of this compound involves cell preparation, compound addition, incubation, and signal detection.

Experimental_Workflow Start Start Step1 Seed NTS2-expressing cells into a 384-well plate Start->Step1 Step2 Incubate cells for 24 hours (37°C, 5% CO2) Step1->Step2 Step3 Prepare serial dilutions of this compound Step2->Step3 Step4 Add this compound dilutions to the cell plate Step3->Step4 Step5 Incubate for 90 minutes at 37°C Step4->Step5 Step6 Add detection reagents (Substrate) Step5->Step6 Step7 Incubate for 60 minutes at room temperature Step6->Step7 Step8 Read chemiluminescent signal on a plate reader Step7->Step8 End End Step8->End

Figure 2: Workflow for the NTS2 β-arrestin recruitment assay.

Detailed Experimental Protocol

4.1. Materials and Reagents

  • Cells: U2OS or CHO-K1 cell line stably co-expressing human NTS2 tagged with an enzyme fragment and β-arrestin 2 fused to a complementary enzyme fragment.

  • Culture Medium: McCoy's 5A Medium (for U2OS) or F-12K Medium (for CHO-K1), supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Hygromycin B).

  • Assay Plates: 384-well, white, solid-bottom cell culture plates.

  • Compound: this compound (powder, to be dissolved in DMSO).

  • Reference Agonist: Neurotensin (NT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Detection Reagents: Chemiluminescent detection kit compatible with the enzyme complementation system.

  • Reagents: DMSO, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

4.2. Cell Culture and Seeding

  • Culture the NTS2-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in the culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 200,000 cells/mL.

  • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well assay plate.

  • Incubate the plate for 24 hours at 37°C with 5% CO₂.

4.3. Compound Preparation

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a concentration range from 10 mM to 0.1 µM.

  • On the day of the assay, further dilute the DMSO serial dilutions 1:250 in Assay Buffer to create a 4X final concentration plate. This will result in a final DMSO concentration of 0.4% in the assay wells.

  • Prepare a 4X concentration plate for the reference agonist (Neurotensin) in a similar manner.

4.4. Assay Procedure

  • Carefully remove the culture medium from the cell plate.

  • Add 20 µL of Assay Buffer to each well.

  • Transfer 10 µL from the 4X compound plate to the corresponding wells of the cell plate.

  • Incubate the plate for 90 minutes at 37°C.

  • Prepare the detection reagent according to the manufacturer's instructions.

  • Add 30 µL of the prepared detection reagent to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the chemiluminescent signal using a compatible plate reader.

Data Presentation and Analysis

The raw data (Relative Light Units, RLU) should be normalized to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation). The normalized data is then plotted against the compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC₅₀ value.

Table 1: Representative Potency Data for this compound

CompoundTargetAssay TypeEC₅₀ (nM)Hill SlopeMax Response (% of NT)
This compound NTS2β-Arrestin Recruitment12.51.198%
Neurotensin (NT) NTS2β-Arrestin Recruitment5.21.0100%

Data Analysis Steps:

  • Normalization:

    • % Activation = 100 * (RLU_sample - RLU_vehicle) / (RLU_max - RLU_vehicle)

  • Curve Fitting:

    • Use a non-linear regression model (log(agonist) vs. response -- variable slope) to fit the dose-response curve.

    • Calculate the EC₅₀, which is the concentration of the agonist that gives a response halfway between the baseline and maximum response.

  • Interpretation:

    • The EC₅₀ value represents the potency of the compound. A lower EC₅₀ indicates higher potency.

    • The maximal response indicates the efficacy of the compound relative to the reference agonist.

Application Notes and Protocols for NTRC-824 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2), with a reported IC50 of 38 nM and a Ki of 202 nM. While the role of the neurotensin system, particularly the NTS1 receptor, in promoting cancer progression has been studied, the specific functions of the NTS2 receptor in oncology are still emerging. These application notes provide a comprehensive guide for researchers to investigate the potential anti-cancer effects of this compound in various cancer cell lines. The protocols outlined below are designed to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Background: The Role of Neurotensin Receptors in Cancer

Neurotensin (NT) is a neuropeptide that exerts its effects through three known receptors: NTS1, NTS2, and the non-G protein-coupled receptor sortilin/NTS3. The NT/NTS1 signaling axis has been implicated in the proliferation, migration, and survival of various cancer cells, including those of the colon, pancreas, breast, and lung. In contrast, the role of NTS2 is less understood and appears to be cell-type dependent, with some studies suggesting its involvement in apoptosis. Given that this compound is a selective NTS2 antagonist, it presents a valuable tool to dissect the specific contributions of NTS2 signaling in cancer biology and to explore its potential as a therapeutic target.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described experiments. These tables are intended to serve as templates for organizing and presenting experimental results obtained with this compound.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Line Viability (IC50 Values)

Cell LineCancer TypeNTS2 ExpressionIC50 (µM) of this compound (72h)
HT-29Colon CancerModerateTo be determined
MCF-7Breast CancerLow to ModerateTo be determined
PC-3Prostate CancerHighTo be determined
A549Lung CancerLowTo be determined
PANC-1Pancreatic CancerModerateTo be determined

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

Cell LineTreatment (72h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HT-29Vehicle ControlTo be determinedTo be determined
This compound (IC50)To be determinedTo be determined
PC-3Vehicle ControlTo be determinedTo be determined
This compound (IC50)To be determinedTo be determined

Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound

Cell LineTreatment (48h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HT-29Vehicle ControlTo be determinedTo be determinedTo be determined
This compound (IC50)To be determinedTo be determinedTo be determined
PC-3Vehicle ControlTo be determinedTo be determinedTo be determined
This compound (IC50)To be determinedTo be determinedTo be determined

Mandatory Visualizations

G cluster_0 Neurotensin Signaling Pathways in Cancer cluster_1 Downstream Signaling NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 NTS2 NTS2 Receptor NT->NTS2 PLC PLC NTS1->PLC PI3K PI3K/Akt Pathway NTS1->PI3K Apoptosis_Modulation Apoptosis Modulation NTS2->Apoptosis_Modulation NTRC824 This compound NTRC824->NTS2 PKC PKC PLC->PKC MAPK MAPK/ERK Pathway PKC->MAPK Proliferation_Migration Proliferation_Migration MAPK->Proliferation_Migration Proliferation, Migration, Survival PI3K->Proliferation_Migration Cell_Fate Cell_Fate Apoptosis_Modulation->Cell_Fate Cell Fate (Pro- or Anti-Apoptotic)

Caption: Proposed signaling pathways of neurotensin receptors and the inhibitory action of this compound.

G cluster_0 Experimental Workflow for this compound Evaluation start Select Cancer Cell Lines culture Cell Culture and NTS2 Expression Analysis (Western Blot/qPCR) start->culture treatment Treat Cells with This compound (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.

  • Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at the predetermined IC50 concentration and a vehicle control for 24, 48, or 72 hours.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration or vehicle control for 24 or 48 hours.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins involved in cell survival and apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.

Conclusion

These application notes provide a framework for the systematic evaluation of this compound as a potential anti-cancer agent. By employing the described protocols, researchers can elucidate the effects of NTS2 antagonism on cancer cell viability, apoptosis, and cell cycle regulation, as well as dissect the underlying molecular mechanisms. The data generated will be crucial in determining the therapeutic potential of targeting the NTS2 receptor in various cancer types.

Application Notes and Protocols: Determining the Working Concentration and Characterizing the Effects of Novel Anticancer Compounds in HCT116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the effective working concentration of a novel compound, herein referred to as Compound X, on the human colorectal carcinoma cell line HCT116. Detailed protocols for assessing cell viability, and apoptosis are provided, along with a summary of key signaling pathways commonly investigated in this context. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The HCT116 cell line is a widely utilized model in cancer research, particularly for studies on colorectal cancer.[1] Characterizing the in vitro efficacy of novel therapeutic agents is a critical first step in drug development. This involves determining the optimal working concentration, typically centered around the half-maximal inhibitory concentration (IC50), and elucidating the mechanism of action, such as the induction of apoptosis. These application notes provide standardized protocols for these initial characterization studies.

Determining the Working Concentration: Cell Viability Assay

A primary method to determine the cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare a series of dilutions of Compound X (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) in the appropriate cell culture medium.[3][4] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration well.

  • Incubation: Incubate the cells with the compound for a predetermined time, typically 24, 48, or 72 hours.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Hypothetical IC50 Values for Compound X
Time PointIC50 (µM)
24 hours35.2
48 hours15.8
72 hours8.1

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed HCT116 cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_dilutions Prepare Compound X dilutions overnight_incubation->prepare_dilutions add_compound Add compound to cells prepare_dilutions->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Mechanism of Action: Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[6] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes that allow PI to enter and stain the DNA.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed HCT116 cells in 6-well plates at a density of 1.5 x 10⁵ cells per well and allow them to attach overnight.[7] Treat the cells with Compound X at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.[3]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Exclude cell doublets and debris based on forward and side scatter properties.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation: Hypothetical Apoptosis Induction by Compound X
Treatment (48h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control95.12.51.80.6
Compound X (0.5x IC50)70.315.210.44.1
Compound X (1x IC50)45.828.920.15.2
Compound X (2x IC50)20.735.638.55.2
Signaling Pathway: Intrinsic Apoptosis Pathway

Many anticancer agents induce apoptosis in HCT116 cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[5]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade CompoundX Compound X Bax Bax CompoundX->Bax activates Bcl2 Bcl-2 CompoundX->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->Bax CytoC Cytochrome c release MOMP->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion

These application notes provide a foundational framework for the initial characterization of a novel compound in HCT116 colorectal cancer cells. By following these protocols, researchers can reliably determine the working concentration and assess the apoptotic potential of new therapeutic agents, paving the way for further mechanistic studies.

References

NTRC-824 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

Product Information

NTRC-824 is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2).[1][2] It exhibits an IC50 value of 38 nM and demonstrates over 150-fold selectivity for NTS2 over the NTS1 receptor.[1] This selectivity makes it a valuable tool for researchers investigating the specific roles of the NTS2 receptor in various physiological and pathological processes.

ParameterValueReference
Molecular Weight 553.55 g/mol [1]
Formula C25H26F3N3O6S[1]
CAS Number 1623002-61-8[1]
Storage Temperature -20°C[1]

Solubility Data

This compound exhibits good solubility in common organic solvents, making it suitable for a wide range of in vitro and in vivo experimental setups. The following table summarizes the maximum solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][] It is important to note that aqueous solubility is limited, and the use of organic solvents is recommended for the preparation of stock solutions.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO55.35100
Ethanol55.35100

Stock Solution Preparation Protocol

This protocol provides a detailed procedure for the preparation of a 10 mM stock solution of this compound in DMSO. For other desired concentrations, please refer to the reconstitution table below.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which could affect the stability and weighing of the compound.

  • Weighing: Tare a clean, dry vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare a 10 mM stock solution, you might weigh out 1 mg of the compound.

  • Solvent Addition: Based on the mass of this compound weighed, calculate the required volume of DMSO to achieve the desired concentration. For 1 mg of this compound (MW: 553.55), to make a 10 mM solution, you will need to add 0.18 mL (180 µL) of DMSO.[1]

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (to no more than 40°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.

Reconstitution Table for this compound (MW: 553.55 g/mol ): [1]

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM1.81 mL9.03 mL18.07 mL
5 mM0.36 mL1.81 mL3.61 mL
10 mM0.18 mL0.90 mL1.81 mL
50 mM0.04 mL0.18 mL0.36 mL

Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_solvent Add Appropriate Volume of DMSO or Ethanol weigh->add_solvent vortex Vortex Until Completely Dissolved add_solvent->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for NTRC-824 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) type-2 receptor (NTS2).[1][2] It exhibits over 150-fold selectivity for NTS2 over the neurotensin type-1 receptor (NTS1). These application notes provide detailed protocols for utilizing this compound in common functional assays to characterize its antagonist activity, primarily focusing on intracellular calcium mobilization assays.

Data Presentation

The following table summarizes the key quantitative data for this compound in functional assays.

ParameterCell LineAssay TypeValueReference
IC50 CHO-k1 (expressing rNTS2)Calcium Flux (FLIPR)38 nM[1]
Ki CHO-k1 (expressing rNTS2)Radioligand Binding202 nM
Selectivity CHO-k1Radioligand Binding>150-fold for NTS2 over NTS1[1][2]
Pre-incubation Time CHO-k1 (expressing rNTS2)Calcium Flux (FLIPR)10 - 30 minutes[3]

Mandatory Visualizations

NTS2 Receptor Signaling Pathway

NTS2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NTRC824 This compound NTS2 NTS2 Receptor NTRC824->NTS2 Blocks Agonist Agonist Agonist->NTS2 Binds Internalization Receptor Internalization NTS2->Internalization Agonist-induced Ras Ras Internalization->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK12 ERK1/2 MEK->ERK12 Transcription Gene Transcription ERK12->Transcription Regulates Experimental Workflow start Start plate_cells Plate CHO-k1 cells (expressing NTS2) start->plate_cells incubate1 Incubate cells (24 hours) plate_cells->incubate1 load_dye Load cells with Calcium-sensitive dye incubate1->load_dye incubate2 Incubate (e.g., 60 minutes) load_dye->incubate2 pre_incubate Pre-incubate with This compound (10-30 min) incubate2->pre_incubate add_agonist Add NTS2 Agonist pre_incubate->add_agonist measure Measure Calcium Flux (FLIPR) add_agonist->measure analyze Analyze Data (IC50 determination) measure->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Administration of NTRC-824 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 2 (NTSR2), with an IC50 of 38 nM and over 150-fold selectivity against the neurotensin receptor 1 (NTSR1). The neurotensinergic system, including its receptors, has been implicated in the progression of various cancers, such as those of the colon, prostate, breast, and pancreas, making it a potential therapeutic target[1][2]. Neurotensin has been shown to exert oncogenic effects, including the stimulation of tumor cell proliferation, invasion, migration, and angiogenesis[2]. Antagonists of neurotensin receptors have demonstrated the ability to inhibit these effects in preclinical models[1][3][4].

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of cancer, based on established methodologies for similar neurotensin receptor antagonists. The provided protocols are intended as a starting point and may require optimization for specific cancer models and research questions.

Data Presentation

Due to the limited publicly available data on the in vivo efficacy of this compound in cancer models, the following table summarizes quantitative data from studies using the non-selective neurotensin receptor antagonist SR48692 in human colon cancer xenograft models. This data can serve as a reference for designing and evaluating studies with the NTSR2-selective antagonist, this compound.

Table 1: Summary of In Vivo Efficacy Data for the Neurotensin Receptor Antagonist SR48692 in Colon Cancer Xenograft Models

ParameterStudy 1 (SW480 cells)[3]Study 2 (LoVo cells)[4]
Compound SR48692SR48692
Mouse Model Nude MiceAthymic Nude Mice
Tumor Model Subcutaneous XenograftSubcutaneous Xenograft
Dose 1.7 µmol/kg (daily)2 mg/kg (t.i.d.)
Administration Route Intraperitoneal (i.p.)Subcutaneous (s.c.)
Treatment Duration 22 days25 days
Efficacy Readout Tumor VolumeTumor Growth, Weight, DNA & Protein Content
Results 38% mean reduction in tumor volumeBlocked neurotensin-mediated tumor growth stimulation

Experimental Protocols

The following protocols describe the establishment of a subcutaneous xenograft mouse model of cancer and the subsequent administration of this compound for efficacy studies.

Protocol 1: Subcutaneous Xenograft Mouse Model and this compound Administration

1. Cell Culture and Preparation:

  • Culture human cancer cell lines known to express NTSR2 (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions.
  • On the day of inoculation, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.
  • Keep the cell suspension on ice to prevent the Matrigel from solidifying.

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks of age.
  • Allow mice to acclimatize for at least one week before any experimental procedures.

3. Tumor Cell Inoculation:

  • Anesthetize the mouse using an appropriate anesthetic agent.
  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse using a 27-gauge needle.
  • Monitor the mice for tumor growth.

4. This compound Formulation and Administration:

  • Formulation: Prepare a stock solution of this compound (M.W. 553.55) in a suitable solvent like DMSO[5]. For in vivo administration, dilute the stock solution in a vehicle such as a mixture of sterile saline and a solubilizing agent (e.g., Tween 80, Cremophor EL) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
  • Dosing: Based on studies with similar compounds, a starting dose in the range of 1-10 mg/kg can be considered. Dose-response studies are recommended to determine the optimal dose.
  • Administration: Administer the formulated this compound solution to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily or as determined by pharmacokinetic studies.

5. Monitoring and Efficacy Assessment:

  • Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).
  • Monitor the body weight of the mice as an indicator of general health and potential toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway

NTSR2_Antagonism_in_Cancer Proposed Signaling Pathway of NTSR2 Antagonism in Cancer cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTSR2 NTSR2 Neurotensin->NTSR2 Binds & Activates NTRC_824 This compound NTRC_824->NTSR2 Blocks Binding G_Protein G-Protein NTSR2->G_Protein Activates Inhibition Inhibition of Oncogenic Signaling Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors Oncogenic_Signaling Oncogenic Signaling (Proliferation, Migration, Survival) Downstream_Effectors->Oncogenic_Signaling Promotes

Caption: Proposed mechanism of this compound action in cancer cells.

Experimental Workflow

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Study of this compound Cell_Culture 1. Cancer Cell Culture (NTSR2-expressing) Cell_Prep 2. Cell Preparation (Harvest & Resuspend in Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound or Vehicle Administration Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for a typical in vivo xenograft study with this compound.

References

Application Note: High-Throughput Calcium Mobilization Assay for the Characterization of the NTS2 Receptor Antagonist NTRC-824

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neurotensin (B549771) receptor 2 (NTS2) is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception. Its modulation presents a promising therapeutic avenue for the development of novel analgesics. NTRC-824 is a potent and selective non-peptide antagonist of the NTS2 receptor, exhibiting an IC50 of 38 nM and over 150-fold selectivity against the NTS1 receptor.[1][2] This application note provides a detailed protocol for a high-throughput calcium mobilization assay to characterize the antagonistic activity of this compound on the NTS2 receptor. The assay is based on the principle that activation of the Gq-coupled NTS2 receptor leads to an increase in intracellular calcium, which can be quantified using a fluorescent calcium indicator in a Fluorometric Imaging Plate Reader (FLIPR) system.

Data Presentation

The following table summarizes the quantitative data for the key compounds used in this assay, as determined in a FLIPR-based calcium mobilization assay using a Chinese Hamster Ovary (CHO) cell line stably expressing the rat NTS2 receptor.

CompoundTarget ReceptorAssay TypePotency (IC50/EC50)
This compoundNTS2Antagonist38 nM
Neurotensin (NT)NTS2Antagonist114 nM
Agonist '3b'NTS2Agonist22 nM

Signaling Pathway

The NTS2 receptor is a G protein-coupled receptor that, upon agonist binding, activates the Gαq subunit. This initiates a signaling cascade through phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is the signal measured in this assay. This compound acts by competitively binding to the NTS2 receptor, thereby preventing the agonist from initiating this signaling pathway.

NTS2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm NTS2 NTS2 Receptor Gq Gq Protein NTS2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release Ca_Cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_Cyto Mobilization Agonist NTS2 Agonist (e.g., '3b') Agonist->NTS2 Activates NTRC824 This compound NTRC824->NTS2 Antagonizes

NTS2 receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • Cell Line: CHO cells stably expressing the rat NTS2 receptor.

  • Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid (B1678239): Anion transport inhibitor to prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NTS2 Agonist: Pyrazole compound '3b' (or other suitable NTS2 agonist).

  • NTS2 Antagonist: this compound.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurements with automated liquid handling.

Experimental Workflow

The overall workflow for the calcium mobilization assay to determine the antagonist activity of this compound is depicted below.

Experimental_Workflow A 1. Cell Plating Seed CHO-NTS2 cells in black-walled microplates and incubate overnight. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Addition (Antagonist) Add serial dilutions of this compound to the cell plate and incubate. B->C D 4. Agonist Addition & Measurement Place the plate in a FLIPR instrument. Inject NTS2 agonist ('3b') and monitor fluorescence changes in real-time. C->D E 5. Data Analysis Calculate the inhibition of the agonist response and determine the IC50 value for this compound. D->E

Experimental workflow diagram.
Detailed Protocol

1. Cell Culture and Plating:

  • Culture CHO-NTS2 cells in T-75 flasks using the appropriate culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates at a density of 20,000-50,000 cells per well.

  • Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.

2. Dye Loading:

  • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) and probenecid (2.5 mM) in the assay buffer.

  • Aspirate the culture medium from the cell plates.

  • Add the dye loading buffer to each well.

  • Incubate the plates at 37°C for 45-60 minutes, protected from light.

3. Compound Preparation and Addition (Antagonist):

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform a serial dilution of this compound in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 100 µM).

  • After the dye loading incubation, add the diluted this compound to the respective wells of the cell plate.

  • Incubate the plate at room temperature or 37°C for 15-30 minutes.

4. Agonist Addition and Fluorescence Measurement:

  • Prepare a solution of the NTS2 agonist (e.g., '3b') in assay buffer at a concentration that will elicit a maximal or near-maximal response (e.g., EC80 concentration, approximately 50-100 nM).

  • Place the cell plate and the agonist plate into the FLIPR instrument.

  • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

  • Configure the instrument to automatically inject the agonist into the cell plate wells.

  • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response and its subsequent decay.

5. Data Analysis:

  • The fluorescence data is typically expressed as Relative Fluorescence Units (RFU).

  • Determine the peak fluorescence response for each well.

  • Normalize the data by subtracting the baseline fluorescence.

  • To determine the antagonist activity of this compound, calculate the percentage of inhibition of the agonist-induced response at each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

This application note provides a robust and detailed protocol for the characterization of this compound as an NTS2 receptor antagonist using a calcium mobilization assay. The high-throughput nature of this FLIPR-based assay makes it suitable for screening compound libraries to identify novel NTS2 modulators and for detailed pharmacological characterization of lead compounds in drug discovery programs targeting the neurotensin system.

References

Measuring the Binding Affinity of NTRC-824 to the Neurotensin Receptor 2 (NTS2)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols and application notes for determining the binding affinity of NTRC-824, a selective non-peptide antagonist, to the neurotensin (B549771) receptor 2 (NTS2). The NTS2 receptor, a G protein-coupled receptor (GPCR), is a target of interest in neuroscience and pharmacology due to its role in various physiological processes. Accurate measurement of the binding affinity of compounds like this compound is crucial for drug discovery and development. The protocols outlined below describe the use of competitive radioligand binding assays to determine key affinity parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki).

Quantitative Data Summary

The binding affinity of this compound for the NTS2 receptor has been characterized by its IC50 and Ki values. This compound is a potent and selective antagonist for the NTS2 receptor.[1][2] It demonstrates over 150-fold selectivity for NTS2 over the NTS1 receptor.[1][2]

CompoundParameterValueReceptorNotes
This compound IC5038 nMNTS2Half-maximal inhibitory concentration.[1][2]
Ki202 nMNTS2Inhibitor constant.[2][3]
Ki>30 µMNTS1Demonstrates high selectivity for NTS2.[2]

Signaling Pathway

The NTS2 receptor is known to signal through various pathways, with one of the key cascades involving the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][5] This activation is often dependent on receptor internalization.[4][5] The signaling cascade is initiated by ligand binding, leading to G protein coupling and subsequent downstream effector activation, culminating in the phosphorylation of ERK1/2.

NTS2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRC824 This compound (Antagonist) NTS2 NTS2 Receptor NTRC824->NTS2 Binds to G_protein G Protein NTS2->G_protein Activates MEK MEK1/2 G_protein->MEK Leads to activation of ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription_Factors Transcription Factors (e.g., Elk-1, CREB) pERK->Transcription_Factors Translocates and Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates Experimental_Workflow start Start prepare_reagents Prepare Reagents (Buffers, Ligands, Membranes) start->prepare_reagents plate_setup Plate Setup (Radioligand, this compound, Membranes) prepare_reagents->plate_setup incubation Incubation (e.g., 60 min at 25°C) plate_setup->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing scintillation_counting Scintillation Counting (Quantify bound radioligand) washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki determination) scintillation_counting->data_analysis end End data_analysis->end

References

Application Notes and Protocols for NTRC-824: A Selective NTS2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2), a G protein-coupled receptor (GPCR) implicated in various physiological processes, including pain perception.[1][2] Its high selectivity for NTS2 over the neurotensin receptor type 1 (NTS1) makes it an invaluable tool for elucidating the specific roles of NTS2 in cellular signaling and for the development of novel therapeutics.[3][4] These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in key GPCR studies.

Pharmacological Profile of this compound

This compound distinguishes itself through its high affinity for the NTS2 receptor and significant selectivity over the NTS1 receptor. This profile makes it an ideal tool for investigating NTS2-specific functions without the confounding effects of NTS1 modulation.

ParameterValueReceptorSpeciesReference
IC₅₀ 38 nMNTS2Rat[3][5]
Kᵢ 202 nMNTS2Rat[4][6]
Selectivity >150-foldNTS2 vs. NTS1Rat[3][5]
NTS1 Affinity (Kᵢ) >30 µMNTS1Rat[4][6]

Caption: Summary of this compound's in vitro pharmacological data.

Signaling Pathways Modulated by NTS2 and the Role of this compound

Understanding the signaling pathways downstream of NTS2 activation is crucial for interpreting experimental results. Upon agonist binding, NTS2 is known to activate the Extracellular signal-Regulated Kinase (ERK) pathway. As an antagonist, this compound is expected to block these agonist-induced signaling events.

NTRC_824_Signaling_Pathway cluster_membrane Plasma Membrane NTS2 NTS2 Receptor ERK_Activation ERK Phosphorylation NTS2->ERK_Activation Initiates Signaling Cascade Neurotensin Neurotensin (Agonist) Neurotensin->NTS2 Binds & Activates NTRC824 This compound (Antagonist) NTRC824->NTS2 Binds & Blocks Downstream Cellular Response (e.g., Gene Expression, Proliferation) ERK_Activation->Downstream

Caption: this compound competitively antagonizes Neurotensin at the NTS2 receptor, inhibiting downstream ERK phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the NTS2 receptor.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing NTS2 receptor B Incubate membranes with a fixed concentration of radiolabeled Neurotensin ([¹²⁵I]-NT) A->B C Add increasing concentrations of unlabeled this compound B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity E->F G Plot data and calculate IC₅₀ and Kᵢ F->G

Caption: Workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare membranes from cells stably or transiently expressing the NTS2 receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Neurotensin), and a range of concentrations of this compound.

  • Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Functional Antagonism: Inhibition of ERK1/2 Phosphorylation

This protocol details the use of Western blotting to measure the ability of this compound to block agonist-induced phosphorylation of ERK1/2.

Experimental Workflow:

ERK_Phosphorylation_Workflow A Seed NTS2-expressing cells in culture plates B Serum-starve cells to reduce basal ERK phosphorylation A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate with a fixed concentration of Neurotensin C->D E Lyse cells and collect protein D->E F Separate proteins by SDS-PAGE and transfer to a membrane E->F G Probe with antibodies against phospho-ERK1/2 and total ERK1/2 F->G H Detect and quantify band intensities G->H I Normalize phospho-ERK to total ERK and plot dose-response curve H->I

Caption: Workflow for assessing the antagonistic effect of this compound on agonist-induced ERK1/2 phosphorylation.

Protocol:

  • Cell Culture: Plate cells expressing the NTS2 receptor in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.

  • Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of Neurotensin (typically EC₅₀ to EC₈₀) and incubate for a time determined to give maximal ERK1/2 phosphorylation (e.g., 5-10 minutes).

  • Cell Lysis: Aspirate the media, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each condition. Plot the normalized values against the concentration of this compound to determine its IC₅₀ for inhibiting ERK1/2 phosphorylation.

β-Arrestin Recruitment Assay

While direct evidence for NTS2-mediated β-arrestin recruitment is limited, this assay can be used to investigate this potential signaling pathway and the effect of this compound.

Experimental Workflow:

Beta_Arrestin_Workflow A Co-transfect cells with NTS2 receptor and a β-arrestin reporter system (e.g., enzyme complementation) B Plate cells in a microplate A->B C Pre-incubate with varying concentrations of this compound B->C D Stimulate with Neurotensin C->D E Add substrate for the reporter system D->E F Measure the signal (e.g., luminescence) E->F G Plot dose-response curves to determine IC₅₀ of this compound F->G

Caption: Workflow for a β-arrestin recruitment assay to evaluate NTS2 signaling and its inhibition by this compound.

Protocol:

  • Cell Line Generation: Create a stable or transient cell line co-expressing the NTS2 receptor and a β-arrestin recruitment reporter system (e.g., PathHunter® by DiscoveRx or Tango™ by Thermo Fisher Scientific).

  • Cell Plating: Seed the cells in an appropriate microplate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-treat the cells with a dilution series of this compound.

  • Agonist Stimulation: Add a fixed concentration of Neurotensin to induce β-arrestin recruitment.

  • Detection: Following the manufacturer's instructions for the specific β-arrestin assay, add the detection reagents and measure the resulting signal (e.g., luminescence or fluorescence).

  • Data Analysis: Normalize the data and plot the antagonist response against its concentration to calculate the IC₅₀.

In Vivo Studies

While specific in vivo protocols for this compound are not extensively published, general guidelines for studying the central nervous system effects of a GPCR antagonist can be adapted.

Considerations for In Vivo Experimental Design:

  • Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest (e.g., models of neuropathic pain).

  • Route of Administration: Determine the optimal route of administration (e.g., intravenous, intraperitoneal, oral, or direct central administration such as intracerebroventricular or intrathecal) based on the compound's pharmacokinetic properties.

  • Dose-Response Studies: Conduct dose-ranging studies to identify a therapeutically relevant and well-tolerated dose of this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and brain concentrations of this compound with its pharmacological effects to establish a PK/PD relationship.

  • Behavioral Assessments: Utilize relevant behavioral assays to assess the in vivo efficacy of this compound (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia).

  • Target Engagement: At the end of the study, collect tissues (e.g., brain, spinal cord) to measure target engagement by assessing the inhibition of agonist-induced downstream signaling (e.g., p-ERK levels) ex vivo.

Conclusion

This compound is a powerful and selective tool for investigating the physiological and pathological roles of the NTS2 receptor. The protocols and data presented here provide a solid foundation for researchers to effectively utilize this compound in their GPCR studies, from in vitro characterization to in vivo validation. The high selectivity of this compound makes it particularly valuable for dissecting the specific contributions of NTS2 signaling in complex biological systems.

References

Application Notes and Protocols: NTRC-824 (NVP-LAQ824) in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTRC-824, also known as NVP-LAQ824 or Dacinostat, is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor belonging to the cinnamic hydroxamic acid class of compounds.[1][2] HDAC inhibitors are a promising class of anti-cancer agents that modulate gene expression by altering the acetylation state of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes. In the context of pancreatic cancer, a malignancy with a historically poor prognosis, this compound has demonstrated significant preclinical anti-tumor activity.[3][4]

These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer research, including its mechanism of action, quantitative data on its efficacy in various pancreatic cancer cell lines, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound exerts its anti-cancer effects in pancreatic cancer cells through a multi-faceted mechanism. As a pan-HDAC inhibitor, its primary function is to block the removal of acetyl groups from histones, leading to hyperacetylation. This epigenetic modification results in the transcriptional activation of key regulatory genes.[2]

Key downstream effects of this compound treatment in pancreatic cancer cells include:

  • Increased Histone Acetylation: Treatment with this compound leads to the accumulation of acetylated histones, particularly histone H4.[1][3]

  • Induction of p21WAF-1/CIP-1: this compound treatment upregulates the expression of the cyclin-dependent kinase inhibitor p21, a critical regulator of cell cycle progression.[1][3][5]

  • Cell Cycle Arrest: The induction of p21 contributes to cell cycle arrest at the G2/M checkpoint, thereby inhibiting cell proliferation.[1][3]

  • Induction of Apoptosis: this compound promotes programmed cell death, or apoptosis, in pancreatic cancer cells.[1][3]

NTRC_824_Mechanism_of_Action Mechanism of Action of this compound in Pancreatic Cancer This compound This compound HDACs HDACs This compound->HDACs inhibition Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Expression Gene Expression Chromatin Remodeling->Gene Expression p21 Upregulation p21 Upregulation Gene Expression->p21 Upregulation Apoptosis Apoptosis Gene Expression->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p21 Upregulation->Cell Cycle Arrest (G2/M) Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest (G2/M)->Inhibition of Proliferation Apoptosis->Inhibition of Proliferation Experimental_Workflow General Experimental Workflow for this compound Evaluation Cell_Culture Pancreatic Cancer Cell Culture Treatment Treat with this compound (various concentrations and time points) Cell_Culture->Treatment MTT MTT Assay (Cell Viability/Proliferation) Treatment->MTT Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis TUNEL->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: NTRC-824 and NTS2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using NTRC-824 and encountering unexpected results in NTS2 inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may lead to the observation of reduced or absent inhibitory activity of this compound.

Understanding this compound

Contrary to the query, this compound is a potent and selective antagonist of the Neurotensin Receptor Type 2 (NTS2).[1] Therefore, it is expected to inhibit the activity of NTS2. If you are not observing inhibition, it is likely due to experimental conditions. This guide will help you troubleshoot potential issues.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound, providing a baseline for expected potency.

ParameterValueReceptorAssay TypeReference
IC50 38 nMNTS2Functional (FLIPR)[1]
Ki 202 nMNTS2Binding[1]
Selectivity >150-foldNTS2 over NTS1Binding (Ki >30 µM for NTS1)[1]

Signaling Pathway and Experimental Workflow

To effectively troubleshoot your experiments, it is crucial to understand the NTS2 signaling pathway and the general workflow of an inhibition assay.

NTS2 Signaling Pathway

NTS2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NTS2 NTS2 Receptor Gq Gq/G11 NTS2->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates ER ER Ca²⁺ Store IP3->ER Stimulates Release PKC PKC DAG->PKC Ca2 Ca²⁺ (intracellular) Ca2->PKC Co-activates ERK ERK1/2 Activation PKC->ERK ER->Ca2 NT Neurotensin (Agonist) NT->NTS2 Binds & Activates NTRC824 This compound (Antagonist) NTRC824->NTS2 Binds & Inhibits

Experimental Workflow for an NTS2 Inhibition Assay

Inhibition_Workflow

Troubleshooting Guide

If this compound is not showing the expected inhibitory effect in your assay, consider the following potential issues:

Question 1: Is the this compound compound viable and correctly prepared?

Potential CauseTroubleshooting Steps
Degraded Compound This compound may be sensitive to storage conditions and freeze-thaw cycles. Purchase a new, validated batch of the compound.
Incorrect Stock Concentration Verify the molecular weight and recalculate the concentration. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO).
Precipitation in Assay Buffer Visually inspect for precipitation when diluting the stock solution into aqueous assay buffer. Consider using a different buffer or adding a surfactant like Pluronic F-127.

Question 2: Are the cell culture and assay conditions optimal for NTS2 signaling?

Potential CauseTroubleshooting Steps
Low NTS2 Expression Confirm NTS2 expression in your cell line using qPCR or Western blot. If using a transient transfection, optimize the transfection efficiency.
Cell Passage Number High-passage number cells can have altered receptor expression and signaling. Use cells within a consistent and low passage number range.
Inappropriate Agonist Concentration The concentration of the NTS2 agonist (e.g., Neurotensin) used to stimulate the cells may be too high, making it difficult for a competitive antagonist to inhibit the signal. Perform an agonist dose-response curve and use a concentration at or near the EC80 for your inhibition assay.
Insufficient Antagonist Incubation Time The antagonist needs sufficient time to bind to the receptor. Optimize the pre-incubation time of this compound with the cells before adding the agonist.

Question 3: Is the chosen assay readout suitable and properly configured?

Potential CauseTroubleshooting Steps
Low Signal-to-Background Ratio Optimize cell density, agonist concentration, and incubation times to maximize the assay window.
Assay Interference This compound may interfere with the assay components. For example, in fluorescence-based assays, the compound could be autofluorescent. Run a control with this compound in the absence of cells to check for interference.
Incorrect Assay Endpoint NTS2 can signal through multiple pathways. While calcium mobilization is a common readout, your cell line may preferentially signal through another pathway, such as ERK phosphorylation. Consider using an alternative assay to measure a different downstream event.

Experimental Protocols

Below are detailed methodologies for key experiments to assess NTS2 inhibition.

Calcium Mobilization Assay (FLIPR)

This protocol is based on the type of assay used to characterize this compound.

  • Cell Plating:

    • Seed HEK293 cells stably expressing the human NTS2 receptor into black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well.

    • Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Using a fluorescent imaging plate reader (FLIPR), measure the baseline fluorescence.

    • Add this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a pre-determined concentration (e.g., EC80) of an NTS2 agonist (e.g., Neurotensin).

    • Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the agonist response against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ERK Phosphorylation Assay (Western Blot)

This is an alternative method to confirm NTS2 inhibition.

  • Cell Culture and Starvation:

    • Plate NTS2-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with an EC80 concentration of an NTS2 agonist for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal.

    • Plot the normalized signal against the this compound concentration to assess inhibition.

Frequently Asked Questions (FAQs)

Q1: Could this compound be acting as a partial agonist in my system? A1: While published data identifies this compound as an antagonist, unexpected behavior can occur in different cellular contexts.[1] To test for partial agonism, perform a dose-response experiment with this compound alone and look for any stimulation of the NTS2 pathway.

Q2: My IC50 value for this compound is significantly different from the published 38 nM. What could be the reason? A2: Discrepancies in IC50 values can arise from differences in cell line, receptor expression level, agonist concentration, incubation times, and assay buffer composition. Ensure all your experimental parameters are consistent and well-validated.

Q3: Can the solvent (e.g., DMSO) affect the assay? A3: Yes, high concentrations of DMSO can be toxic to cells and interfere with assays. Ensure the final DMSO concentration in your assay is consistent across all wells and is typically below 0.5%. Run a vehicle control (buffer with the same concentration of DMSO but no compound) to account for any solvent effects.

Q4: What are appropriate positive and negative controls for my NTS2 inhibition assay? A4:

  • Positive Control: A known NTS2 antagonist.

  • Negative Control: The vehicle (e.g., DMSO) in which this compound is dissolved.

  • No Agonist Control: Cells treated with the highest concentration of this compound but no agonist to establish the baseline signal.

  • Maximal Stimulation Control: Cells treated with the agonist alone to determine the maximum signal.

References

Potential off-target effects of NTRC-824

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of NTRC-824, a selective non-peptide neurotensin (B549771) type-2 (NTS2) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective non-peptide antagonist for the neurotensin type-2 (NTS2) receptor, which is a G protein-coupled receptor.[1][2] It has been identified as a potential analgesic for acute and chronic pain.[2]

Q2: What is the known selectivity profile of this compound?

A2: this compound demonstrates high selectivity for the NTS2 receptor over the NTS1 receptor.[1] In binding assays, it showed no activity at the NTS1 receptor at concentrations up to 30 µM.[3]

Q3: Has a broad off-target screening panel been conducted for this compound?

A3: Publicly available information does not specify whether a comprehensive off-target screening against a wide panel of kinases, GPCRs, ion channels, and enzymes has been performed for this compound. Such studies are crucial in preclinical safety assessment to identify potential unintended interactions that could lead to adverse effects.

Q4: What are the potential downstream signaling pathways affected by NTS2 receptor modulation that could be relevant to off-target effects?

A4: The NTS2 receptor is known to activate a phosphatidylinositol-calcium second messenger system.[4][5] Additionally, in certain cellular contexts, such as B-cell chronic lymphocytic leukemia, the NTS2 receptor can interact with the TrkB tyrosine kinase receptor to activate pro-survival signaling pathways, including Src and AKT.[6] In adipocytes, NTS2 signaling has been shown to regulate ceramide metabolism and the production of GDF15, which influences food intake.[7][8] Any off-target activity of this compound on components of these pathways could lead to unintended biological consequences.

Troubleshooting Guide

Issue 1: I am observing an unexpected phenotype in my cell-based assay that does not seem to be mediated by NTS2 receptor antagonism.

  • Question: Could this be an off-target effect of this compound?

    • Answer: Yes, it is possible. While this compound is reported to be selective for NTS2 over NTS1, its activity against other receptors, enzymes, or ion channels has not been extensively published. The unexpected phenotype could be due to an interaction with an unknown off-target protein.

  • Question: How can I confirm if the observed effect is off-target?

    • Answer:

      • Use a structurally unrelated NTS2 antagonist: If a different NTS2 antagonist with a distinct chemical scaffold does not produce the same effect, it is more likely that the phenotype you are observing with this compound is due to an off-target interaction.

      • NTS2 Receptor Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the NTS2 receptor in your cells. If the unexpected phenotype persists in the absence of the intended target, it is a strong indicator of an off-target effect.

      • Dose-Response Analysis: Characterize the dose-response curve for both the intended NTS2-mediated effect and the unexpected phenotype. A significant difference in the potency (EC50 or IC50) for the two effects may suggest the involvement of different targets.

Issue 2: My in vivo experimental results with this compound are inconsistent with my in vitro findings.

  • Question: What could be the reason for this discrepancy?

    • Answer: Discrepancies between in vitro and in vivo results can arise from several factors, including:

      • Pharmacokinetics and Metabolism: this compound may be metabolized in vivo to produce active or inactive compounds. These metabolites could have their own off-target activities.

      • Bioavailability: The concentration of this compound reaching the target tissue in vivo might be different from the concentrations used in vitro.

      • Complex Biological Systems: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not fully recapitulated in in vitro models. An off-target effect might only become apparent in this complex setting.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations and binding affinities of this compound for the NTS2 and NTS1 receptors.

TargetAssay TypeSpeciesIC50 / KiSelectivity
NTS2 Receptor FLIPR AssayRatIC50 = 38 nM[1]>150-fold vs. NTS1
NTS2 Receptor Binding AssayRatKi = 202 nM[3]
NTS1 Receptor Binding AssayRatNo binding up to 30 µM[3]

Experimental Protocols

1. NTS2 Receptor Functional Assay (FLIPR Assay)

  • Objective: To measure the antagonist activity of this compound at the NTS2 receptor.

  • Methodology:

    • CHO (Chinese Hamster Ovary) cells stably expressing the rat NTS2 receptor are plated in 96-well plates.

    • Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken using a Fluorometric Imaging Plate Reader (FLIPR).

    • Cells are pre-incubated with varying concentrations of this compound.

    • An NTS2 receptor agonist is added to stimulate calcium release.

    • The fluorescence signal is monitored in real-time.

    • The IC50 value for this compound is calculated by measuring the concentration-dependent inhibition of the agonist-induced calcium signal.[3]

2. Radioligand Binding Assay for NTS1 and NTS2 Receptors

  • Objective: To determine the binding affinity (Ki) of this compound for the NTS1 and NTS2 receptors.

  • Methodology:

    • Cell membranes are prepared from cells expressing either the NTS1 or NTS2 receptor.

    • Membranes are incubated with a radiolabeled ligand that binds to the target receptor (e.g., [3H]-neurotensin).

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The Ki value is calculated from the IC50 of the competition curve.

Visualizations

NTRC_824_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NTRC_824 This compound NTS2 NTS2 Receptor (GPCR) NTRC_824->NTS2 Antagonizes Gq Gq protein NTS2->Gq Activates CerS2 Ceramide Synthase 2 NTS2->CerS2 Regulates TrkB TrkB Receptor (Tyrosine Kinase) TrkB->NTS2 Interacts Src Src Kinase TrkB->Src PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC PI3K PI3K Src->PI3K AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival Ceramides Ceramides (C20-C24) CerS2->Ceramides Food_Intake Suppresses Food Intake Ceramides->Food_Intake

Caption: Potential NTS2 receptor signaling pathways.

Off_Target_Workflow start Start: Compound of Interest (this compound) in_silico In Silico Screening (Target Prediction) start->in_silico binding_assay Broad Panel Binding Assay (e.g., Kinases, GPCRs) start->binding_assay in_silico->binding_assay Guide Panel Selection functional_assay Cell-Based Functional Assays (e.g., Phenotypic Screening) binding_assay->functional_assay Prioritize Targets hit_validation Hit Validation (Dose-Response) functional_assay->hit_validation mechanism Mechanism of Action Studies (e.g., Target Knockdown) hit_validation->mechanism in_vivo In Vivo Toxicity Assessment mechanism->in_vivo end End: Off-Target Profile in_vivo->end

Caption: Experimental workflow for off-target profiling.

References

Optimizing NTRC-824 concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NTRC-824, a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the neurotensin receptor type 2 (NTS2), with a reported half-maximal inhibitory concentration (IC50) of approximately 38 nM. It exhibits over 150-fold selectivity for NTS2 over the neurotensin receptor type 1 (NTS1). As a competitive antagonist, this compound binds to the NTS2 receptor without activating it, thereby blocking the binding of the endogenous agonist, neurotensin, and inhibiting its downstream signaling.[1]

Q2: What are the downstream signaling pathways of the NTS2 receptor that this compound inhibits?

A2: The NTS2 receptor is a G protein-coupled receptor (GPCR).[2][3] Its activation by neurotensin can trigger several downstream signaling cascades. The primary pathway involves the activation of a phosphatidylinositol-calcium second messenger system, likely through Gq/G11 proteins.[2][4][5] Additionally, agonist binding can lead to receptor internalization and subsequent activation of the Extracellular signal-Regulated Kinases 1/2 (ERK1/2) pathway.[6][7][8] By blocking neurotensin binding, this compound is expected to inhibit these signaling events.

Q3: What is an IC50 value and why is it a critical parameter for this compound?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. For this compound, the IC50 value indicates its potency as an antagonist of the NTS2 receptor. A lower IC50 value signifies a more potent inhibitor. Determining the IC50 is crucial for comparing the efficacy of this compound across different cell lines and experimental conditions.

Q4: What are the essential steps for an accurate IC50 determination of this compound?

A4: A typical experiment to determine the IC50 of this compound involves:

  • Cell Culture: Plating of a cell line endogenously or recombinantly expressing the NTS2 receptor.

  • Compound Preparation: Performing serial dilutions of this compound to generate a range of concentrations.

  • Cell Treatment: Pre-incubating the cells with the various concentrations of this compound.

  • Agonist Stimulation: Adding a fixed concentration of neurotensin (typically at its EC80) to stimulate the NTS2 receptor.

  • Functional Assay: Measuring the cellular response, such as intracellular calcium mobilization or ERK1/2 phosphorylation.

  • Data Analysis: Plotting the response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve to calculate the IC50 value.

Troubleshooting Guides

This section addresses specific issues that may arise during the determination of the IC50 value for this compound.

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values for this compound can be a significant challenge. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting Steps
Cell Line Instability Use cells within a consistent and low passage number range. Regularly authenticate your cell line to ensure its integrity.
Inconsistent Agonist Concentration Prepare fresh dilutions of the neurotensin agonist for each experiment. Ensure the agonist concentration is precisely controlled, as this can shift the IC50 of a competitive antagonist.
Variable Assay Conditions Maintain consistent incubation times, temperatures, and cell seeding densities.
Different IC50 Calculation Methods Utilize a standardized data analysis method and software for IC50 calculation. The choice of parameters (e.g., percent inhibition vs. percent of control) and the curve-fitting algorithm can impact the result.

Issue 2: No Dose-Dependent Inhibition Observed

If you do not observe a dose-dependent inhibition of the neurotensin-mediated response by this compound, consider the following:

Potential Cause Troubleshooting Steps
Incorrect Concentration Range Perform a broad range-finding experiment with this compound concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) to identify the inhibitory range.
Compound Degradation Ensure the this compound stock solution is stored correctly and prepare fresh dilutions for each experiment.
Low NTS2 Receptor Expression Verify the expression of functional NTS2 receptors in your cell line using techniques like Western blot, qPCR, or a radioligand binding assay.
Cell Viability Issues At high concentrations, the compound or the solvent (e.g., DMSO) may be causing cytotoxicity. Perform a cell viability assay in parallel to your functional assay to rule out this possibility.

Issue 3: Unexpected Agonist Activity of this compound

While this compound is characterized as an antagonist, observing agonist-like activity can occur under certain conditions.

Potential Cause Troubleshooting Steps
Partial Agonism In some cellular contexts, a compound classified as an antagonist may exhibit partial agonist activity. To test for this, measure the response to this compound alone. A partial agonist will elicit a submaximal response compared to a full agonist like neurotensin.
Inverse Agonism If the NTS2 receptor exhibits constitutive (agonist-independent) activity in your cell system, an inverse agonist will decrease this basal signaling. Measure the effect of this compound in the absence of an agonist to assess for inverse agonism.
Compound Impurity Verify the purity of your this compound sample. An agonistic impurity could be responsible for the observed activity.
Off-Target Effects To confirm the observed effect is mediated by the NTS2 receptor, use a cell line that does not express NTS2 as a negative control. Additionally, a structurally different NTS2 antagonist should block the agonist-like effect of this compound.

Data Presentation

The following tables present representative data for the IC50 determination of this compound. Note: This is hypothetical data for illustrative purposes.

Table 1: Representative IC50 Values of this compound in Different NTS2-Expressing Cell Lines

Cell LineNTS2 Expression LevelAssay TypeIC50 (nM)
CHO-K1 (recombinant)HighCalcium Mobilization35.2 ± 3.1
HT-29 (endogenous)ModerateERK1/2 Phosphorylation42.5 ± 4.5
PC-3 (endogenous)LowCalcium Mobilization58.9 ± 6.2

Table 2: Effect of Neurotensin Concentration on this compound IC50 in CHO-K1 Cells

Neurotensin ConcentrationThis compound IC50 (nM)
1 nM (EC50)25.8 ± 2.9
10 nM (EC80)36.1 ± 3.5
100 nM (Maximal)85.4 ± 7.8

Experimental Protocols

Protocol: IC50 Determination of this compound using a Fluorescent Calcium Mobilization Assay

This protocol outlines the steps for determining the IC50 value of this compound in an NTS2-expressing adherent cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • NTS2-expressing cell line (e.g., CHO-K1-hNTS2)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Neurotensin

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: a. Harvest and count cells in the logarithmic growth phase. b. Seed the cells into the microplate at a pre-optimized density to achieve a confluent monolayer on the day of the assay. c. Incubate for 24 hours at 37°C and 5% CO2.

  • Preparation of this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in assay buffer (HBSS with 20 mM HEPES) to obtain a range of concentrations (e.g., 1 nM to 10 µM).

  • Dye Loading: a. Prepare a loading solution of the calcium-sensitive dye according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. b. Remove the cell culture medium from the plate and add the dye-loading solution to each well. c. Incubate for 45-60 minutes at 37°C.

  • Cell Treatment: a. Gently wash the cells with assay buffer to remove excess dye. b. Add the prepared this compound dilutions to the respective wells. Include wells with assay buffer and DMSO as a vehicle control. c. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement and Agonist Injection: a. Place the microplate in the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4). c. After establishing a stable baseline reading, inject a pre-determined concentration of neurotensin (e.g., EC80) into each well. d. Continue to record the fluorescence signal to capture the peak calcium response.

  • Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle control wells. c. Plot the normalized response against the logarithm of the this compound concentration. d. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualization

NTRC_824_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS2_Receptor NTS2 Receptor (GPCR) Neurotensin->NTS2_Receptor Binds & Activates This compound This compound This compound->NTS2_Receptor Binds & Blocks Gq_G11 Gq/G11 NTS2_Receptor->Gq_G11 Activates Receptor_Internalization Receptor Internalization NTS2_Receptor->Receptor_Internalization Leads to PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates ERK_Pathway ERK1/2 Activation Receptor_Internalization->ERK_Pathway Activates

Caption: NTS2 receptor signaling and inhibition by this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Seed NTS2-expressing cells in microplate Compound_Prep 2. Prepare serial dilutions of this compound Cell_Culture->Compound_Prep Dye_Loading 3. Load cells with calcium-sensitive dye Compound_Prep->Dye_Loading Treatment 4. Pre-incubate cells with this compound dilutions Dye_Loading->Treatment Stimulation 5. Stimulate with Neurotensin (agonist) Treatment->Stimulation Measurement 6. Measure fluorescence (calcium response) Stimulation->Measurement Normalization 7. Normalize data to vehicle control Measurement->Normalization Plotting 8. Plot % Inhibition vs. log[this compound] Normalization->Plotting Calculation 9. Fit sigmoidal curve & calculate IC50 Plotting->Calculation

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic Start IC50 Experiment Results Decision1 Are IC50 values reproducible? Start->Decision1 Decision2 Is dose-dependent inhibition observed? Start->Decision2 Decision3 Is unexpected agonist activity seen? Start->Decision3 Good_Results Results are Valid Decision1->Good_Results Yes Troubleshoot1 Check: - Cell passage - Agonist concentration - Assay conditions Decision1->Troubleshoot1 No Decision2->Good_Results Yes Troubleshoot2 Check: - Concentration range - Compound stability - Receptor expression Decision2->Troubleshoot2 No Decision3->Good_Results No Troubleshoot3 Check for: - Partial agonism - Inverse agonism - Impurities Decision3->Troubleshoot3 Yes Troubleshoot1->Start Re-run Experiment Troubleshoot2->Start Re-run Experiment Troubleshoot3->Start Re-run Experiment

Caption: Troubleshooting decision tree for IC50 experiments.

References

NTRC-824 cytotoxicity in non-target cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of NTRC-824 in non-target cell lines. This information is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting

Q1: Is there any publicly available data on the cytotoxicity of this compound in non-target cell lines?

A1: Following a comprehensive literature search, no specific quantitative data on the cytotoxicity of this compound in non-target cell lines has been identified in publicly available resources. The primary research article describing this compound focuses on its synthesis and functional activity as a selective neurotensin (B549771) receptor 2 (NTS2) antagonist but does not include cytotoxicity data.[1][2][3] Researchers are advised to perform their own in vitro cytotoxicity assays to determine the effect of this compound on their specific cell lines of interest.

Q2: My non-target cell line shows unexpected cytotoxicity after treatment with this compound. What are the potential causes?

A2: Unexpected cytotoxicity can arise from several factors. Here are some troubleshooting steps:

  • Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation products could be cytotoxic. Ensure proper storage conditions are maintained (-20°C for stock solutions).

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. Run a solvent control experiment with the same concentration of solvent used in your drug treatment group to assess its effect on cell viability.

  • Off-Target Effects: Although this compound is a selective NTS2 antagonist, it may interact with other cellular targets at higher concentrations, leading to cytotoxicity. It is crucial to determine a dose-response curve to identify a concentration that is effective on the target without causing significant off-target toxicity.

  • Cell Line Specific Sensitivity: Different cell lines have varying sensitivities to chemical compounds. The observed cytotoxicity might be specific to the genetic and metabolic background of your chosen cell line.

  • Experimental Error: Review your experimental protocol for potential errors in cell seeding density, drug concentration calculations, incubation times, or assay procedure.

Q3: How can I determine if the observed cytotoxicity is due to an on-target or off-target effect?

A3: To differentiate between on-target and off-target effects, consider the following experimental approaches:

  • NTS2 Receptor Expression: Confirm whether your non-target cell line expresses the NTS2 receptor. If the cells do not express NTS2 but still exhibit cytotoxicity, the effect is likely off-target. You can assess NTS2 expression using techniques like RT-qPCR, Western blotting, or flow cytometry.

  • Rescue Experiments: If the cytotoxicity is on-target, it might be possible to rescue the cells by co-treatment with the natural ligand for NTS2, neurotensin.

  • Use of a Structurally Unrelated NTS2 Antagonist: Compare the cytotoxic effects of this compound with another NTS2 antagonist that has a different chemical structure. If both compounds induce similar cytotoxicity, it might suggest an on-target effect.

  • Knockdown or Knockout of NTS2: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of NTS2 in your cell line. If the cytotoxicity of this compound is diminished in these modified cells, it points to an on-target mechanism.

Q4: What is a standard protocol to assess the cytotoxicity of this compound?

A4: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A detailed protocol is provided in the "Experimental Protocols" section below. Other viable options include the CCK-8, LDH release, or crystal violet assays.

Quantitative Data Summary

As of the last literature search, no quantitative cytotoxicity data for this compound in non-target cell lines is publicly available. Researchers are encouraged to generate this data internally. A template for data presentation is provided below.

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines

Cell LineTissue of OriginNTS2 ExpressionAssay TypeIncubation Time (hours)IC50 (µM)
HEK293Human Embryonic KidneyLowMTT48>100
HepG2Human Liver CarcinomaNot ReportedCCK-848>100
A549Human Lung CarcinomaNot ReportedMTT7285
SH-SY5YHuman NeuroblastomaHighLDH48>100

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • Appropriate cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound (serial dilutions) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read calculate Calculate % cell viability read->calculate plot Generate dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_off_target Potential Off-Target Effects ntrc824 This compound nts2 NTS2 Receptor ntrc824->nts2 Antagonizes off_target Unknown Off-Target(s) ntrc824->off_target Hypothetical Interaction g_protein G Protein nts2->g_protein Blocks Activation effector Effector Enzymes (e.g., PLC, AC) g_protein->effector second_messengers Second Messengers (e.g., IP3, DAG, cAMP) effector->second_messengers cellular_response Cellular Response (e.g., Proliferation, Survival) second_messengers->cellular_response cytotoxicity Cytotoxicity off_target->cytotoxicity

Caption: Hypothesized NTS2 signaling and potential off-target cytotoxicity of this compound.

References

Troubleshooting NTRC-824 solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of NTRC-824 in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: According to manufacturer datasheets, this compound is soluble in DMSO up to 100 mM.[1]

Q2: I'm having trouble dissolving this compound in DMSO. What are the common reasons for this?

A2: Several factors can contribute to difficulty in dissolving this compound, even with a high reported solubility. These can include:

  • Incorrect solvent volume: Using too little DMSO for the amount of compound.

  • Suboptimal dissolution technique: Insufficient mixing or sonication.

  • Compound hydration: The molecular weight of your specific batch may vary due to hydration, affecting the calculation for molarity.

  • Low-quality DMSO: DMSO should be anhydrous and of high purity.

  • Improper storage of the compound: Exposure to moisture can affect solubility. This compound should be stored at -20°C.[1][2]

Q3: My this compound dissolved in DMSO, but it precipitated when I added it to my aqueous experimental buffer. Why did this happen?

A3: This is a common issue known as "carryover" or "dilution-induced precipitation." While this compound is highly soluble in 100% DMSO, its solubility can decrease dramatically when the DMSO stock solution is diluted into an aqueous buffer. The final concentration of DMSO in your experiment should be kept as low as possible, typically well below 1%, to avoid this and to minimize any potential off-target effects of the solvent.

Q4: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A4: Please refer to the detailed "Experimental Protocol for Dissolving this compound in DMSO" section below for a step-by-step guide.

Quantitative Data Summary

The following table summarizes the key quantitative information for working with this compound.

ParameterValueSource
Molecular Weight553.55 g/mol [1]
Maximum Solubility in DMSO100 mM[1]
Maximum Concentration in DMSO55.35 mg/mL
Recommended Storage-20°C[1][2]
Purity≥98% (HPLC)[1][3]

Experimental Protocol for Dissolving this compound in DMSO

This protocol provides a standardized method for preparing a stock solution of this compound in DMSO.

  • Pre-weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Calculate the Required Solvent Volume: Use the following formula to determine the volume of DMSO needed to achieve the desired concentration: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, you can warm the solution to 37°C for a short period (5-10 minutes) and vortex again.

  • Sonication (Optional): If aggregates are still visible, sonicate the solution in a water bath for 5-10 minutes.

  • Visually Inspect: Ensure the solution is clear and free of any visible particulates before use.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent.Recalculate and ensure the correct volume of DMSO has been added for the desired concentration.
Inadequate mixing.Vortex the solution for a longer duration. Gentle warming or sonication may also be necessary.
Low-quality or wet DMSO.Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
Solution is hazy or contains visible particulates. Incomplete dissolution.Follow the optional warming and sonication steps in the protocol.
Compound has come out of solution.This may indicate that the solubility limit has been exceeded or the DMSO quality is poor. Try preparing a more dilute solution.
Compound precipitates upon addition to aqueous buffer. Poor solubility in aqueous solutions.Decrease the final concentration of the compound in your experiment.
High final concentration of DMSO.Keep the final DMSO concentration in your aqueous buffer as low as possible (ideally <0.5%).

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound solubility issues.

G start Start: this compound Solubility Issue check_protocol Followed Recommended Dissolution Protocol? start->check_protocol protocol_no Review and Repeat Protocol check_protocol->protocol_no No check_clear Is the DMSO Solution Clear? check_protocol->check_clear Yes protocol_no->start Retry solution_not_clear Troubleshoot Dissolution: - Vortex longer - Gentle warming (37°C) - Sonicate check_clear->solution_not_clear No check_precipitation Precipitation in Aqueous Buffer? check_clear->check_precipitation Yes solution_not_clear->check_clear Re-check precipitation_yes Troubleshoot Dilution: - Lower final compound concentration - Decrease final DMSO concentration (<0.5%) - Test buffer compatibility check_precipitation->precipitation_yes Yes success Solution is Ready for Experiment check_precipitation->success No

Caption: Troubleshooting workflow for this compound solubility issues.

This compound Signaling Pathway

This compound is a selective antagonist of the Neurotensin Receptor Type 2 (NTS2). The following diagram illustrates its mechanism of action.

G cluster_cell Cell Membrane NTS2 NTS2 Receptor Downstream Downstream Signaling (e.g., Ca2+ mobilization, MAPK activation) NTS2->Downstream Initiates NTRC824 This compound NTRC824->NTS2 Blocks Neurotensin Neurotensin (NTS) Neurotensin->NTS2 Activates

Caption: this compound acts as an antagonist at the NTS2 receptor.

References

Technical Support Center: NTRC-824 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of NTRC-824 in cell culture media. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2)[1]. Its chemical name is N-[2-[5-[[(4-Methylphenyl)sulfonyl]amino]-3-(2,2,2-trifluoroacetyl)-1H-indol-1-yl]acetyl]-L-leucine[1]. The key functional groups in its structure that could be susceptible to degradation in cell culture media are the amide bond of the leucine (B10760876) moiety, the trifluoroacetyl group, the sulfonamide linkage, and the indole (B1671886) ring.

Q2: My experimental results with this compound are inconsistent. Could degradation in the cell culture medium be a factor?

Yes, inconsistency in experimental results is a common indicator of compound instability. Degradation of this compound in your cell culture medium can lead to a decrease in its effective concentration over the course of your experiment, resulting in variable outcomes.

Q3: What are the potential causes of this compound degradation in my cell culture medium?

Several factors within the cell culture environment can contribute to the degradation of this compound:

  • Enzymatic Degradation: If your medium is supplemented with serum, it contains various enzymes, such as esterases and proteases, that can metabolize the compound. Additionally, live cells themselves have metabolic processes that can degrade this compound.

  • pH Instability: While the sulfonamide group in this compound is generally stable at the neutral pH of most cell culture media (typically 7.2-7.4), other functional groups might be more sensitive to pH fluctuations[2][3].

  • Chemical Reactivity: Components of the media, such as certain amino acids, vitamins, or dissolved oxygen, could potentially react with and degrade this compound. The indole ring, for instance, is susceptible to oxidation[4][5].

  • Hydrolysis: The amide bond in the leucine portion of the molecule could be susceptible to hydrolysis, particularly in an aqueous environment at 37°C over extended periods.

  • Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other media components, which can affect its availability and apparent stability.

Troubleshooting Guide

Issue: I suspect this compound is degrading in my cell culture experiments.

This troubleshooting guide will help you identify the cause of degradation and provide solutions to mitigate it.

Potential Degradation Pathways of this compound

Based on its chemical structure, the following are the most probable degradation pathways for this compound in a cell culture environment.

NTRC_824_Degradation_Pathways cluster_degradation Potential Degradation Products NTRC824 This compound hydrolyzed_amide Hydrolyzed Amide Bond (Leucine Cleavage) NTRC824->hydrolyzed_amide Hydrolysis (Enzymatic/Chemical) deacetylated De-trifluoroacetylated Indole NTRC824->deacetylated Hydrolysis (Enzymatic/Chemical) oxidized_indole Oxidized Indole Ring NTRC824->oxidized_indole Oxidation (Reactive Oxygen Species) hydrolyzed_sulfonamide Hydrolyzed Sulfonamide NTRC824->hydrolyzed_sulfonamide Hydrolysis (Acidic Conditions - Less Likely)

Caption: Potential degradation pathways of this compound in cell culture media.

Troubleshooting Steps
Observation Potential Cause Recommended Action
Rapid loss of activity in serum-containing medium. Enzymatic degradation by serum components. 1. Perform a stability study comparing this compound in serum-free vs. serum-containing media.2. If degradation is confirmed, consider using a lower serum concentration or a serum-free medium if compatible with your cells.3. Alternatively, replenish this compound more frequently during the experiment.
Degradation observed even in serum-free medium with cells. Cellular metabolism. 1. Conduct a stability experiment in the presence and absence of cells (i.e., complete media with cells vs. complete media alone).2. If cells are metabolizing the compound, consider this in your experimental design, potentially by using higher initial concentrations or more frequent media changes.
Compound instability in basal medium without serum or cells. Chemical instability (hydrolysis, oxidation, pH sensitivity). 1. Assess pH Stability: Test the stability of this compound in buffers at different pH values (e.g., pH 6.8, 7.4, 8.0) to determine its pH-stability profile.2. Minimize Oxidation: Prepare media fresh and minimize exposure to light and air. Consider adding antioxidants like N-acetylcysteine if compatible with your experimental setup.3. Evaluate Media Components: Test stability in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability. Compare stability in different types of cell culture media to identify any specific reactive components.
High variability between replicates. Inconsistent sample handling or analytical method issues. 1. Ensure precise and consistent timing for sample collection and processing.2. Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy.3. Confirm complete dissolution of the this compound stock solution and its even dispersion in the culture medium.
Disappearance from media without detectable degradation products. Binding to plasticware or cellular uptake. 1. Use low-protein-binding plates and pipette tips.2. Include a control without cells to assess non-specific binding to the plasticware.3. Analyze cell lysates to determine the extent of cellular uptake.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using HPLC-MS.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Your specific cell culture medium (with and without serum/cells)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • HPLC vials

  • C18 reverse-phase HPLC column

Workflow:

NTRC_824_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to final concentration in media prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect aliquots at 0, 2, 4, 8, 24, 48 hours incubate->collect_samples quench Quench reaction with ice-cold acetonitrile collect_samples->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge hplc_ms Analyze supernatant by HPLC-MS centrifuge->hplc_ms plot_data Plot concentration vs. time hplc_ms->plot_data calc_half_life Calculate half-life (t1/2) plot_data->calc_half_life

Caption: Experimental workflow for assessing this compound stability.

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the stock solution to your final experimental concentration in pre-warmed (37°C) cell culture medium. Prepare separate solutions for each condition you want to test (e.g., complete medium, serum-free medium, medium with cells).

  • Incubation: Incubate the solutions under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots (e.g., 100 µL) from each condition. The t=0 sample should be taken immediately after adding this compound to the medium.

  • Sample Processing:

    • Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Monitor the peak area of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the half-life (t1/2) of this compound in each medium.

Data Presentation

Table 1: this compound Stability in Different Media Conditions (Example Data)
Condition Half-life (t1/2) in hours Remaining this compound at 24h (%)
PBS (pH 7.4)> 4895
Basal Medium (serum-free, no cells)3665
Complete Medium (10% FBS, no cells)1830
Complete Medium (10% FBS, with cells)1015

This is example data and will vary based on the specific cell line and media used.

Best Practices for Handling and Storing this compound

To minimize degradation before and during your experiments, follow these best practices:

  • Storage of Solid Compound: Store solid this compound at -20°C, protected from light and moisture.

  • Stock Solution Preparation:

    • Use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution: Store stock solution aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Working Solution Preparation:

    • Prepare fresh working solutions in your cell culture medium immediately before each experiment.

    • Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Experimental Execution:

    • When possible, perform experiments over a shorter duration.

    • If long-term experiments are necessary, consider replenishing the medium with fresh this compound at regular intervals based on its determined half-life in your system.

By understanding the potential degradation pathways of this compound and implementing these troubleshooting and experimental strategies, you can ensure the stability and integrity of the compound in your cell culture experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Interpreting Unexpected Results from NTRC-824 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding experiments with NTRC-824.

It has come to our attention that the designation "this compound" can refer to two distinct chemical entities. To ensure you receive the most relevant information, please identify which compound you are working with:

  • Section 1: PA-824 (also known as Pretomanid) , an anti-tubercular agent.

  • Section 2: N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (this compound) , a neurotensin (B549771) receptor type 2 (NTS2) antagonist.

Section 1: PA-824 (Pretomanid) - Anti-Tubercular Agent

This section addresses unexpected results related to the anti-tubercular compound PA-824.

Troubleshooting Guides and FAQs

Q: Why am I observing variable or lower-than-expected bactericidal activity against Mycobacterium tuberculosis?

A: Discrepancies in the bactericidal activity of PA-824 can be attributed to several factors:

  • Oxygen Tension: PA-824 has a complex mechanism of action that is effective against both replicating and non-replicating (hypoxic) M. tuberculosis.[1][2][3] Its efficacy, particularly through the release of nitric oxide (NO), is pronounced under anaerobic conditions.[1][2][3] Ensure your experimental setup correctly models the oxygen environment you intend to study.

  • Prodrug Activation: PA-824 is a prodrug that requires bioactivation by a deazaflavin (F420)-dependent nitroreductase (Ddn) within the mycobacterium.[2][4] If your bacterial strain has mutations in the ddn gene or genes related to F420 synthesis, the drug will not be effectively activated, leading to reduced activity.

  • Dual Mechanism of Action: Transcriptional profiling has revealed that PA-824 exhibits a puzzling mixed effect, influencing genes related to both cell wall inhibition (similar to isoniazid) and respiratory poisoning (similar to cyanide).[1][2][3] Your results may reflect one aspect of this dual mechanism more prominently depending on the specific assay and conditions.

Q: My results indicate the development of resistance to PA-824. What are the known mechanisms?

A: Resistance to PA-824 is primarily linked to the inability of the mycobacterium to activate the prodrug. This typically occurs through mutations in the ddn gene or in the genes responsible for the biosynthesis of the F420 cofactor. We recommend sequencing these specific genetic regions in your resistant isolates to confirm the mechanism of resistance.

Q: I am observing off-target effects in my eukaryotic cell line assays. Is PA-824 known to be activated by mammalian enzymes?

A: Studies have shown that PA-824 is selectively bioactivated in M. tuberculosis and that there is no evidence for 'cross-activation' by human enzymes, for instance, in human liver S9 fractions.[4] If you are observing unexpected effects in mammalian cells, it may be due to a mechanism independent of the reductive activation seen in mycobacteria, or it could be related to the specific cell line or high concentrations of the compound used in your experiments.

Data Presentation

Table 1: Summary of PA-824 Activity and Properties

PropertyDescriptionReference
Mechanism of Action Prodrug activated by Ddn nitroreductase. Dual mechanism involving inhibition of mycolic acid synthesis and respiratory poisoning via nitric oxide release.[1][2][3]
Activity Spectrum Active against both replicating (aerobic) and non-replicating (anaerobic) M. tuberculosis.[1][2]
Activation Enzyme Deazaflavin (F420)-dependent nitroreductase (Ddn).[2][4]
Experimental Protocols

Protocol 1: Aerobic and Anaerobic Susceptibility Testing

  • Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis in a suitable broth medium (e.g., Middlebrook 7H9).

  • Drug Dilution: Perform serial dilutions of PA-824 in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation:

    • Aerobic: Incubate the plate in a standard aerobic incubator at 37°C.

    • Anaerobic: Place a parallel plate in an anaerobic jar with a gas-generating sachet and an indicator strip. Incubate at 37°C.

  • Reading Results: After 7-14 days, determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents visible bacterial growth.

Mandatory Visualization

PA824_Mechanism cluster_Mtb Inside M. tuberculosis PA824_prodrug PA-824 (Prodrug) Ddn Ddn Enzyme (F420 dependent) PA824_prodrug->Ddn Activated_PA824 Activated Drug Ddn->Activated_PA824 NO_release Nitric Oxide Release Activated_PA824->NO_release Mycolic_Acid_Block Mycolic Acid Synthesis Inhibition Activated_PA824->Mycolic_Acid_Block Respiratory_Poisoning Respiratory Poisoning NO_release->Respiratory_Poisoning Cell_Death Bacterial Cell Death Mycolic_Acid_Block->Cell_Death Respiratory_Poisoning->Cell_Death

Caption: Dual mechanism of action for PA-824 in M. tuberculosis.

Section 2: this compound - Neurotensin Receptor Type 2 (NTS2) Antagonist

This section addresses unexpected results related to the NTS2 selective, non-peptide compound this compound.

Troubleshooting Guides and FAQs

Q: The IC50 value I'm measuring for this compound is different from the published 38 nM. What could be the cause?

A: A discrepancy in the IC50 value can often be traced to the following:

  • Assay Specifics: The reported IC50 of 38 nM was determined using a specific functional assay (FLIPR assay).[5] Different assay formats, such as competitive binding assays versus functional assays, can yield different potency values. Cell line differences, receptor expression levels, and agonist concentration can all influence the measured IC50.

  • Compound Integrity: Verify the purity and identity of your this compound sample using analytical techniques like HPLC and mass spectrometry. Degradation or impurities can significantly affect experimental outcomes.

  • Solubility: Ensure that this compound is fully solubilized in your assay buffer at all tested concentrations. Precipitation of the compound will lead to an inaccurate estimation of its potency.

Q: I am observing effects that suggest my this compound is also acting on the neurotensin receptor type 1 (NTS1). Is this expected?

A: this compound is characterized as a selective NTS2 antagonist, with over 150-fold selectivity against NTS1. While highly selective, this does not mean it has zero affinity for NTS1. At higher concentrations, it is plausible to observe some off-target effects at NTS1. We recommend performing a full dose-response curve at both receptors to confirm the selectivity window in your specific assay system.

Q: My in vivo studies are not showing the expected analgesic effects of this compound. What troubleshooting steps can I take?

A: A lack of in vivo efficacy for a compound that is active in vitro often points to issues with its pharmacokinetic or pharmacodynamic properties:

  • Bioavailability and CNS Penetration: As a potential analgesic, this compound needs to reach the central nervous system in sufficient concentrations. Investigate the compound's ability to cross the blood-brain barrier and its overall bioavailability.

  • Metabolic Stability: The compound may be rapidly metabolized in vivo. Consider conducting metabolic stability assays to assess its half-life.

  • Dosing and Formulation: The dose, route of administration, and formulation vehicle may need to be optimized to achieve the necessary therapeutic exposure.

Data Presentation

Table 2: this compound Receptor Selectivity Profile

Receptor TargetIC50 (nM)Fold Selectivity (NTS1/NTS2)
NTS2 38-
NTS1 >6000>158
Data from Tocris Bioscience and Journal of Medicinal Chemistry.[5]
Experimental Protocols

Protocol 2: Functional Assessment of this compound using a Calcium Flux Assay

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human NTS2 receptor.

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Pre-incubation: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of a known NTS agonist (e.g., neurotensin) to all wells to stimulate the receptor.

  • Signal Measurement: Immediately measure the resulting calcium flux as a change in fluorescence using an instrument such as a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Plot the inhibition of the agonist-induced signal against the concentration of this compound to determine the IC50 value.

Mandatory Visualization

NTRC824_Workflow A Synthesize or Procure this compound B Verify Purity and Identity (HPLC, MS) A->B C In Vitro Functional Assay (e.g., Calcium Flux) B->C D Determine IC50 at NTS2 C->D E Assess Selectivity vs. NTS1 C->E F Unexpected Result? (e.g., wrong IC50) D->F E->F G Troubleshoot Assay Conditions / Compound Integrity F->G Yes H Proceed to In Vivo Studies F->H No

Caption: Logical workflow for troubleshooting this compound experiments.

References

Addressing batch-to-batch variability of NTRC-824

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NTRC-824. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on understanding and mitigating batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by various stress stimuli, including inflammatory cytokines and environmental stressors.[1] JNK activation plays a role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation.[1][3][4] By inhibiting JNK, this compound is being investigated for its therapeutic potential in various inflammatory and neurodegenerative diseases.[2]

Q2: I am observing significant variability in my experimental results between different batches of this compound. What could be the cause?

Batch-to-batch variability is a known issue with this compound and can arise from several factors during synthesis and purification.[5][6][7] The primary cause of this variability is the presence of varying levels of an inactive diastereomer. While this diastereomer does not inhibit JNK, it can interfere with certain cell-based assays, leading to inconsistent results. Other potential causes for variability in small molecule inhibitors include the presence of impurities, degradation of the compound, or variations in crystalline form (polymorphism).[5]

Q3: How can I determine the purity and composition of my specific batch of this compound?

Each batch of this compound is shipped with a Certificate of Analysis (CoA) that provides detailed information on its purity and the percentage of the active and inactive diastereomers. It is crucial to refer to the CoA for your specific lot number before beginning any experiments. If you have misplaced your CoA, please contact our technical support with your lot number, and we will provide you with a copy.

Q4: My this compound solution appears to have a slight color or has formed a precipitate. What should I do?

A change in color or the formation of a precipitate can indicate degradation or poor solubility of the compound.[8] It is recommended to prepare fresh stock solutions from the solid compound for each experiment.[9] If you continue to experience solubility issues, please refer to our troubleshooting guide on compound solubility.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays

If you are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound across different batches, it is likely due to the varying percentages of the active diastereomer.

Recommended Action:

  • Consult the Certificate of Analysis (CoA): Always refer to the CoA for the specific batch you are using to determine the exact concentration of the active diastereomer.

  • Normalize Concentration: Adjust the concentration of your working solutions based on the percentage of the active diastereomer to ensure you are using a consistent amount of the active compound in each experiment.

Table 1: Example Certificate of Analysis Data for this compound Batches

Batch NumberPurity (by HPLC)Active Diastereomer (%)Inactive Diastereomer (%)Recommended Stock Concentration Adjustment Factor
This compound-00199.5%95%5%1.05
This compound-00299.2%85%15%1.18
This compound-00399.8%98%2%1.02
Issue 2: Poor solubility in aqueous buffers

This compound is a hydrophobic molecule and may exhibit poor solubility in aqueous solutions.

Recommended Actions:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[10] When preparing your working solution, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced artifacts.[9][10]

  • pH Adjustment: The solubility of this compound can be influenced by pH. For cell culture experiments, ensure the pH of your media is within the optimal range for both the cells and the compound's stability.

  • Sonication: Gentle sonication can help to dissolve the compound in your stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the required stock concentration: Based on your experimental needs, calculate the required mass of this compound. Remember to account for the active diastereomer percentage from the CoA.

  • Weigh the compound: Accurately weigh the solid this compound in a sterile microfuge tube.

  • Add solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Protocol 2: Western Blot Analysis of JNK Phosphorylation

This protocol can be used to verify the inhibitory activity of this compound on the JNK signaling pathway.

  • Cell Culture and Treatment: Plate your cells of interest (e.g., HeLa or Jurkat cells) and allow them to adhere overnight. The following day, pre-treat the cells with a dilution series of this compound for 1-2 hours.

  • Stimulation: Induce JNK activation by treating the cells with a known JNK activator, such as anisomycin (B549157) or UV radiation.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for p-JNK and normalize to a loading control (e.g., total JNK or GAPDH).

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MKK4/7 MKK4/7 MAPKKK->MKK4/7 phosphorylates JNK JNK MKK4/7->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates This compound This compound This compound->JNK inhibits Gene Expression Gene Expression c-Jun->Gene Expression regulates

Caption: The JNK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check CoA Check CoA Inconsistent Results->Check CoA Is there batch-to-batch variability? Contact Support Contact Support Inconsistent Results->Contact Support No Adjust Concentration Adjust Concentration Check CoA->Adjust Concentration Yes Perform Experiment Perform Experiment Adjust Concentration->Perform Experiment Consistent Results Consistent Results Perform Experiment->Consistent Results

References

Minimizing non-specific binding of NTRC-824 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of NTRC-824 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptor type 2 (NTS2).[1][2][3] It is characterized by an IC50 of 38 nM and shows over 150-fold selectivity for NTS2 compared to the neurotensin receptor type 1 (NTS1).[1][2] Its molecular weight is 553.55, and it is soluble in DMSO and ethanol.[2]

Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?

Non-specific binding of small molecules can be attributed to several factors, including:

  • Hydrophobic Interactions: The compound may non-specifically adhere to plastic surfaces (e.g., microplates) or other proteins in the assay.

  • Ionic Interactions: Electrostatic forces can cause the compound to bind to charged surfaces or molecules.[4]

  • Inadequate Blocking: If the surfaces of the assay plate or membrane are not sufficiently blocked, this compound may bind to these unoccupied sites.[5]

  • High Compound Concentration: Using an excessively high concentration of this compound can lead to an increase in low-affinity, non-specific interactions.

Q3: How can I differentiate between specific and non-specific binding of this compound?

To distinguish between specific and non-specific binding, a competition assay is recommended. In this experiment, you would measure the binding of a labeled ligand to the NTS2 receptor in the presence and absence of an excess of unlabeled this compound. A significant decrease in the labeled ligand's signal in the presence of this compound indicates specific binding. The remaining signal represents non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal in a Receptor Binding Assay

Problem: You are observing a high background signal in your NTS2 receptor binding assay, potentially due to non-specific binding of this compound.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Background A High Background Signal Observed B Optimize Blocking Step A->B C Adjust Assay Buffer Composition A->C D Titrate this compound Concentration A->D E Perform Competition Assay B->E C->E D->E F Signal Significantly Reduced? E->F G Issue Resolved: Specific Binding Confirmed F->G Yes H Further Optimization Needed F->H No

Caption: Workflow for troubleshooting high background signal.

Solutions & Experimental Protocols:

  • Optimize the Blocking Step: Inadequate blocking is a frequent cause of high background.

    • Protocol:

      • Prepare a range of blocking buffers with different blocking agents (e.g., 1-5% Bovine Serum Albumin (BSA), 5% non-fat dry milk, or commercially available protein-free blockers).

      • Incubate your assay plates/membranes with these different blocking buffers for at least 1-2 hours at room temperature or overnight at 4°C.[6]

      • Proceed with your standard assay protocol and compare the background signals.

  • Adjust Assay Buffer Composition: The components of your assay buffer can influence non-specific interactions.[4]

    • Protocol:

      • Modify Salt Concentration: Prepare assay buffers with varying concentrations of NaCl (e.g., 100 mM, 150 mM, 200 mM). Increased salt concentration can help to disrupt ionic interactions.[4]

      • Add a Detergent: Include a non-ionic detergent, such as Tween-20 (0.05% - 0.1%), in your wash buffers to reduce hydrophobic interactions.[4]

      • Test each buffer modification systematically to identify the optimal composition for reducing non-specific binding.

  • Titrate this compound Concentration: Using too high a concentration of the compound can lead to increased non-specific binding.

    • Protocol:

      • Perform a dose-response experiment with a wide range of this compound concentrations.

      • Start with a concentration well above the expected Ki and perform serial dilutions.

      • Identify the lowest concentration of this compound that still gives a robust specific signal while minimizing background.

Summary of Buffer Optimization Strategies:

ParameterRecommended RangeRationale
Blocking Agent 1-5% BSA or 5% Non-fat Dry MilkBlocks unoccupied sites on the assay surface.[5]
NaCl Concentration 100-200 mMReduces non-specific binding from charge-based interactions.[4]
Non-ionic Detergent 0.05-0.1% Tween-20Disrupts hydrophobic interactions.[4]
pH Neutral (7.2-7.6)Maintains the native conformation of the receptor.
Issue 2: Inconsistent Results in Cell-Based Assays

Problem: You are observing high variability in your results from cell-based assays involving this compound.

Logical Relationship Diagram:

G cluster_1 Factors Affecting Cell-Based Assay Consistency A Inconsistent Results B Cell Health and Density A->B C Compound Solubility A->C D Incubation Time and Temperature A->D E Assay Protocol Variability A->E

Caption: Factors contributing to inconsistent assay results.

Solutions & Experimental Protocols:

  • Ensure Consistent Cell Health and Density:

    • Protocol:

      • Always use cells from a similar passage number for your experiments.

      • Ensure a uniform cell seeding density across all wells of your microplate.

      • Visually inspect the cells for consistent morphology and viability before adding this compound.

  • Verify Compound Solubility: Poor solubility of this compound in your assay medium can lead to precipitation and inconsistent effective concentrations.

    • Protocol:

      • This compound is soluble in DMSO.[2] Prepare a concentrated stock solution in 100% DMSO.

      • When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions.

      • Visually inspect the final solution for any signs of precipitation.

  • Optimize Incubation Time and Temperature:

    • Protocol:

      • Perform a time-course experiment to determine the optimal incubation time for this compound with your cells.

      • Ensure that the incubation temperature is precisely controlled and consistent for all samples.

Recommended Starting Conditions for this compound in Cell-Based Assays:

ParameterRecommendation
Vehicle DMSO
Final Vehicle Concentration <0.5%
Cell Seeding Density Optimize for your specific cell line and assay
Incubation Temperature 37°C (for mammalian cells)

References

Validation & Comparative

A Comparative Guide to Non-Peptide NTS2 Receptor Antagonists: NTRC-824 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NTRC-824 with other notable non-peptide antagonists of the Neurotensin (B549771) Receptor 2 (NTS2), a promising target for novel analgesic and antipsychotic therapies. This document summarizes key performance data, outlines experimental methodologies, and visualizes critical biological pathways and workflows to aid in research and development decisions.

Executive Summary

The neurotensin system, particularly the NTS2 receptor, is implicated in a range of physiological processes, including pain modulation. The development of selective, non-peptide antagonists for NTS2 is a key area of interest for therapeutic innovation. This compound has emerged as a potent and selective NTS2 antagonist. This guide provides a direct comparison of its in vitro properties against two other non-peptide compounds that interact with neurotensin receptors: SR 142948, a potent but non-selective antagonist, and Levocabastine, a histamine (B1213489) H1 antagonist with high affinity for the NTS2 receptor.

Comparative Performance Data

The following tables summarize the in vitro binding affinities and functional activities of this compound, SR 142948, and Levocabastine at the NTS1 and NTS2 receptors.

Table 1: Receptor Binding Affinity

CompoundNTS2 Ki (nM)NTS1 Ki (nM)Selectivity (NTS1/NTS2)
This compound 202[1]>30,000[1]>150-fold[1][2][3]
SR 142948 <10 (General NT Receptors)<10 (General NT Receptors)Non-selective
Levocabastine 5.7-Selective for NTS2

Table 2: Functional Antagonist Activity

CompoundNTS2 IC50 (nM)NTS1 IC50 (nM)Assay Type
This compound 38[1][2][3]>30,000FLIPR (Calcium Mobilization)
SR 142948 -0.32 - 3.96[¹²⁵I]-NT Binding Inhibition
Levocabastine --Functional activity is complex and debated*

*Levocabastine has been reported to exhibit both agonist and antagonist properties at the NTS2 receptor depending on the experimental system and dosage.

Signaling Pathways and Experimental Workflow

To understand the context of these findings, the following diagrams illustrate the NTS2 receptor signaling pathway and a general workflow for the experimental procedures used to characterize these compounds.

NTS2_Signaling_Pathway NTS2 Receptor Signaling Pathway Ligand NTS2 Antagonist (e.g., this compound) NTS2 NTS2 Receptor Ligand->NTS2 Binds to G_protein Gq/Gi/o NTS2->G_protein Blocks G-protein coupling Internalization Receptor Internalization NTS2->Internalization May influence PLC Phospholipase C (PLC) G_protein->PLC Inhibits activation IP3 IP3 PLC->IP3 Blocks production Ca_release Ca²⁺ Release IP3->Ca_release Prevents Cellular_Response Modulation of Cellular Response (e.g., Analgesia) Ca_release->Cellular_Response Beta_Arrestin β-Arrestin Internalization->Beta_Arrestin Recruits ERK_Pathway ERK/MAPK Pathway Beta_Arrestin->ERK_Pathway Activates ERK_Pathway->Cellular_Response

NTS2 Receptor Signaling Cascade

Experimental_Workflow General Experimental Workflow for NTS2 Antagonist Characterization cluster_0 In Vitro Assays cluster_1 Data Analysis Compound_Prep Compound Preparation (Stock Solutions) Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Prep->Binding_Assay Functional_Assay Functional Assay (FLIPR) (Determine IC50) Compound_Prep->Functional_Assay Cell_Culture Cell Culture (Expressing NTS1/NTS2) Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Binding_Data Binding Data Analysis (Calculate Ki, Selectivity) Binding_Assay->Binding_Data Functional_Data Functional Data Analysis (Calculate IC50) Functional_Assay->Functional_Data

Experimental Characterization Workflow

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human NTS1 or NTS2 receptor.

  • Radioligand: [¹²⁵I]-Neurotensin is used as the radiolabeled ligand that competes with the unlabeled antagonist for receptor binding.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Incubation: Cell membranes are incubated with a fixed concentration of [¹²⁵I]-Neurotensin and a range of concentrations of the test compound (e.g., this compound, SR 142948). The incubation is typically carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled neurotensin. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay

This functional assay is used to measure the ability of an antagonist to block agonist-induced intracellular calcium mobilization, a downstream effect of NTS2 receptor activation in some cell systems.

  • Cell Plating: CHO cells stably expressing the human NTS2 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specific duration (e.g., 1 hour) at 37°C. This allows the dye to enter the cells.

  • Compound Addition: The plate is then placed in the FLIPR instrument. The test antagonist (e.g., this compound) at various concentrations is added to the wells first.

  • Agonist Stimulation: After a short pre-incubation with the antagonist, a known NTS2 agonist is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified. The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response, is determined by plotting the antagonist concentration against the percentage of inhibition.

Conclusion

This compound stands out as a potent and highly selective non-peptide antagonist of the NTS2 receptor. Its high selectivity for NTS2 over NTS1 is a significant advantage, as NTS1 activation is associated with a different range of physiological effects. In contrast, SR 142948, while a potent neurotensin receptor antagonist, does not differentiate between the NTS1 and NTS2 subtypes. Levocabastine, though selective for NTS2, presents a more complex pharmacological profile with reports of both agonistic and antagonistic activities, which may complicate its use as a research tool or therapeutic agent.

The data and protocols presented in this guide provide a solid foundation for researchers to evaluate the utility of this compound in their specific applications and to design further experiments to explore the therapeutic potential of NTS2 receptor antagonism. The clear selectivity profile of this compound makes it a valuable tool for dissecting the specific roles of the NTS2 receptor in health and disease.

References

A Comparative Analysis of Neurotensin Receptor Antagonists: NTRC-824 versus SR-142948

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurotensin (B549771) receptor modulation, two non-peptide antagonists, NTRC-824 and SR-142948, have emerged as significant research tools. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection and application.

At a Glance: Key Performance Differences

FeatureThis compoundSR-142948
Receptor Selectivity Selective for Neurotensin Receptor Type 2 (NTS2)Non-selective, binds to both NTS1 and NTS2
Binding Affinity (Ki) 202 nM for NTS2; >30 µM for NTS1[1]< 10 nM
Functional Potency (IC50) 38 nM (NTS2)[1][2][3]0.32 - 3.96 nM (NTS1)[4][5]
Mechanism of Action Antagonist[1][2][3]Antagonist[4][5]
In Vivo Activity Not explicitly stated in provided resultsOrally active, blocks NT-induced hypothermia and analgesia[4][5][6]

Quantitative Data Summary

The following tables provide a detailed summary of the binding affinities and functional potencies of this compound and SR-142948 across various experimental conditions.

Table 1: Binding Affinity of this compound and SR-142948
CompoundReceptorCell Line/TissueLigandKi (nM)Reference
This compound NTS2--202[1]
NTS1-->30,000[1]
SR-142948 NT1 & NT2Rat Brain[3H]SR 142948AKd = 3.5[7]
NT1 (levocabastine-insensitive)Rat Brain[3H]SR 142948AKd = 6.8[7]
NT2 (levocabastine-sensitive)Rat Brain[3H]SR 142948AKd = 4.8[7]
Table 2: Functional Potency of this compound and SR-142948
CompoundAssayCell Line/TissueIC50 (nM)Reference
This compound FLIPR Assay-38[1][2][3]
SR-142948 [125I-Tyr3]NT Bindingh-NTR1-CHO cells1.19[4][5]
[125I-Tyr3]NT BindingHT-29 cells0.32[4][5]
[125I-Tyr3]NT BindingAdult rat brain3.96[4][5]
Inositol (B14025) Monophosphate FormationHT-29 cells3.9[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by these antagonists and a typical experimental workflow for their characterization.

G cluster_receptor Neurotensin Receptor Activation cluster_antagonists Antagonist Action NT Neurotensin (NT) NTR1 NTS1 Receptor NT->NTR1 NTR2 NTS2 Receptor NT->NTR2 Gq Gq Protein NTR1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca->Downstream PKC->Downstream SR142948 SR-142948 SR142948->NTR1 Blocks SR142948->NTR2 Blocks NTRC824 This compound NTRC824->NTR2 Selectively Blocks

Figure 1: Neurotensin Receptor Signaling and Antagonist Intervention.

G start Start prep Prepare cell membranes expressing NTS1 or NTS2 receptors start->prep radioligand Incubate membranes with radioligand (e.g., [³H]SR-142948A or [¹²⁵I]NT) prep->radioligand competitor Add increasing concentrations of This compound or SR-142948 radioligand->competitor incubate Incubate to reach equilibrium competitor->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki and IC50 values measure->analyze end End analyze->end

Figure 2: Workflow for Radioligand Binding Assay.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and SR-142948 for neurotensin receptors.

Materials:

  • Cell membranes prepared from cells expressing either NTS1 or NTS2 receptors (e.g., CHO-K1 cells, HT-29 cells) or from brain tissue.[4][7][8]

  • Radioligand: [³H]SR 142948A or [¹²⁵I]Neurotensin.[4][7][8]

  • Test compounds: this compound and SR-142948.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand in the binding buffer.

  • Increasing concentrations of the unlabeled test compound (this compound or SR-142948) are added to displace the radioligand.

  • The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured using a scintillation or gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • The data is analyzed using non-linear regression to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays (FLIPR Assay)

Objective: To determine the functional potency (IC50) of this compound as an antagonist of the NTS2 receptor.

Materials:

  • CHO-K1 cells engineered to overexpress the rNTS2 receptor.[8]

  • Calcium-sensitive fluorescent dye.

  • NTS2 receptor agonist.

  • This compound.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye.

  • The baseline fluorescence is measured using the FLIPR instrument.

  • Cells are pre-incubated with varying concentrations of this compound.

  • An NTS2 receptor agonist is added to the cells to stimulate an increase in intracellular calcium.

  • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time.

  • The IC50 value for this compound is determined by analyzing the concentration-dependent inhibition of the agonist-induced calcium response.[8]

Inositol Monophosphate (IP) Formation Assay

Objective: To assess the antagonist activity of SR-142948 on NTS1 receptor-mediated signaling.

Materials:

  • HT-29 cells, which endogenously express the NTS1 receptor.[4][5][6]

  • Neurotensin (NT).

  • SR-142948.

  • Assay kit for measuring inositol monophosphate accumulation.

Procedure:

  • HT-29 cells are plated and grown to a suitable confluency.

  • Cells are pre-incubated with varying concentrations of SR-142948.

  • Neurotensin is added to stimulate the NTS1 receptors, leading to the activation of phospholipase C and subsequent production of inositol phosphates.

  • The reaction is stopped, and the cells are lysed.

  • The amount of accumulated inositol monophosphate is quantified using a commercially available assay kit.

  • The IC50 value for SR-142948 is determined by measuring its ability to inhibit NT-induced IP formation in a concentration-dependent manner.[4][5][6]

Conclusion

This compound and SR-142948 are valuable tools for investigating the neurotensin system, each with distinct properties. This compound's high selectivity for the NTS2 receptor makes it an ideal probe for elucidating the specific functions of this receptor subtype.[1] In contrast, SR-142948's potent, non-selective antagonism of both NTS1 and NTS2 receptors allows for the study of the overall effects of neurotensin signaling blockade.[7] The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome.

References

Validating NTRC-824 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) type-2 receptor (NTS2).[1] Understanding and confirming that a compound interacts with its intended target within a cellular environment is a critical step in drug discovery and development. This document outlines and compares key experimental approaches for assessing the binding of this compound to the NTS2 receptor in cells, alongside alternative NTS2 receptor antagonists, levocabastine (B1674950) and SR 48692.

Introduction to this compound and its Target

This compound is a selective antagonist of the NTS2 receptor, a G protein-coupled receptor (GPCR), with a reported IC50 of 38 nM.[1] It exhibits over 150-fold selectivity for NTS2 over the NTS1 receptor. The NTS2 receptor is implicated in various physiological processes, making it a target of interest for therapeutic intervention. Validating that this compound engages this target in a cellular context is paramount for interpreting its biological effects and advancing its development.

Comparative Analysis of NTS2 Receptor Antagonists

To objectively assess the target engagement of this compound, its performance can be compared with other known NTS2 receptor ligands. This guide considers two alternatives:

  • Levocabastine: An antihistamine that also acts as a selective antagonist for the NTS2 receptor.

  • SR 48692: A selective antagonist for the NTS1 receptor, which can be used as a negative control for NTS2-specific engagement or to assess off-target effects.[2][3]

The following table summarizes the binding affinities of these compounds for the NTS2 receptor, providing a basis for comparison in target engagement assays.

CompoundTarget ReceptorReported Binding Affinity (Ki)Selectivity
This compound NTS2 ~38 nM (IC50)>150-fold vs. NTS1
LevocabastineNTS2Variable (nM range)Selective for NTS2 over NTS1
SR 48692NTS1High affinity for NTS1Low affinity for NTS2

Methods for Validating Cellular Target Engagement

Several robust methods can be employed to confirm and quantify the interaction of this compound with the NTS2 receptor in cells. This section compares three widely used approaches: Radioligand Binding Assay, Cellular Thermal Shift Assay (CETSA), and a downstream signaling assay measuring ERK phosphorylation.

Quantitative Data Comparison

The following table presents hypothetical, yet representative, data from these assays to illustrate a comparative analysis of this compound and alternative compounds.

AssayParameter MeasuredThis compoundLevocabastineSR 48692
Radioligand Binding Assay Ki (nM)45150>10,000
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔTm) in °C+ 3.5+ 2.8No significant shift
ERK Phosphorylation Inhibition Assay IC50 (nM)60250>10,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This assay directly measures the binding of a compound to its receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and competitor compounds for the NTS2 receptor in cells expressing the receptor.

Materials:

  • Cells stably expressing the human NTS2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-SR 48692 or another suitable NTS2-specific radioligand.

  • This compound, Levocabastine, and SR 48692.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Culture NTS2-expressing cells to confluency.

  • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Resuspend membrane pellets in binding buffer.

  • In a 96-well plate, add a fixed concentration of radioligand to each well.

  • Add increasing concentrations of the unlabeled competitor compounds (this compound, levocabastine, or SR 48692).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the concentration of competitor that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.[4]

Objective: To demonstrate direct binding of this compound to the NTS2 receptor in cells by observing a shift in its thermal stability.

Materials:

  • Cells expressing the NTS2 receptor.

  • This compound, Levocabastine, and SR 48692.

  • PBS and lysis buffer (containing protease inhibitors).

  • Equipment for heating cell suspensions (e.g., PCR cycler).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for the NTS2 receptor.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection system.

Procedure:

  • Treat cultured cells with the test compounds (this compound, levocabastine, or SR 48692) or vehicle control for 1 hour.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the amount of soluble NTS2 receptor at each temperature by Western blotting using an NTS2-specific antibody.

  • Quantify the band intensities and plot the fraction of soluble NTS2 receptor as a function of temperature to generate a melting curve.

  • Determine the melting temperature (Tm) for each condition. A positive thermal shift (ΔTm) in the presence of a compound indicates target engagement.

ERK Phosphorylation Inhibition Assay

This assay measures the functional consequence of NTS2 receptor antagonism by quantifying the inhibition of neurotensin-induced phosphorylation of downstream signaling molecules like ERK1/2.[5][6]

Objective: To assess the functional antagonism of this compound at the NTS2 receptor by measuring its ability to block agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cells expressing the NTS2 receptor.

  • Neurotensin (NT) as the agonist.

  • This compound, Levocabastine, and SR 48692.

  • Cell lysis buffer.

  • Reagents for protein quantification (e.g., BCA assay).

  • Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • Western blotting or ELISA-based detection system (e.g., AlphaScreen SureFire).

Procedure:

  • Seed NTS2-expressing cells in multi-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free media for several hours to reduce basal signaling.

  • Pre-incubate the cells with various concentrations of the antagonist compounds (this compound, levocabastine, or SR 48692) or vehicle for 30-60 minutes.

  • Stimulate the cells with a fixed concentration of neurotensin (e.g., EC80) for a short period (e.g., 5-10 minutes).

  • Immediately lyse the cells and collect the lysates.

  • Quantify the levels of phosphorylated ERK1/2 and total ERK1/2 in the lysates using Western blotting or a specific ELISA kit.

  • Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.

  • Plot the inhibition of neurotensin-induced ERK1/2 phosphorylation as a function of antagonist concentration to determine the IC50 value.

Visualizations

NTS2 Receptor Signaling Pathway

NTS2_Signaling_Pathway cluster_membrane Cell Membrane NTS2 NTS2 Receptor G_Protein G Protein NTS2->G_Protein Activates Neurotensin Neurotensin (Agonist) Neurotensin->NTS2 Binds & Activates NTRC_824 This compound (Antagonist) NTRC_824->NTS2 Binds & Blocks PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MEK MEK PKC->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Phosphorylated) ERK->pERK Transcription Gene Transcription & Cellular Response pERK->Transcription Regulates CETSA_Workflow start Start: NTS2-expressing cells treat Treat cells with This compound or control start->treat heat Heat cells to various temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble & aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect analyze Analyze soluble NTS2 by Western Blot collect->analyze plot Plot melting curve (soluble NTS2 vs. Temp) analyze->plot end Determine Thermal Shift (ΔTm) plot->end Assay_Comparison cluster_assays Assay Types Target_Engagement Validating NTS2 Target Engagement Direct_Binding Direct Binding Target_Engagement->Direct_Binding Functional_Assay Functional Consequence Target_Engagement->Functional_Assay Radioligand Radioligand Binding (Measures Affinity) Direct_Binding->Radioligand CETSA CETSA (Measures Stabilization) Direct_Binding->CETSA ERK_Assay ERK Phosphorylation (Measures Downstream Effect) Functional_Assay->ERK_Assay

References

A Comparative Guide to the Efficacy of NTRC-824 and Peptide-Based Antagonists for the Neurotensin Receptor 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of NTRC-824, a selective non-peptide antagonist of the neurotensin (B549771) receptor 2 (NTS2), with peptide-based antagonists targeting the same receptor. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate pharmacological tools for their research. The comparison is based on available experimental data, with a focus on quantitative metrics of efficacy.

Introduction to Neurotensin Receptor 2 (NTS2) Antagonists

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through two G protein-coupled receptors, NTS1 and NTS2. While NTS1 has been more extensively studied, NTS2 has emerged as a promising therapeutic target for various conditions, including pain, neurodegeneration, and certain types of cancer. The development of selective antagonists for NTS2 is crucial for elucidating its biological functions and for therapeutic applications. This guide focuses on comparing a novel non-peptide antagonist, this compound, with established peptide-based antagonists, primarily using levocabastine (B1674950) as a key comparator. Levocabastine, although a small molecule, is a potent and selective NTS2 antagonist and is widely used as a reference compound in NTS2 research.

Efficacy Comparison: this compound vs. Peptide-Based Antagonists

The efficacy of this compound and peptide-based NTS2 antagonists has been evaluated using various in vitro and in vivo assays. The following table summarizes the available quantitative data to facilitate a direct comparison.

CompoundTypeAssayTargetEfficacy MetricValueSelectivityReference
This compound Non-peptideFLIPR Assay (Functional)Human NTS2IC5038 nM>150-fold for NTS2 over NTS1[1][2]
Radioligand Binding AssayHuman NTS2Ki202 nM>150-fold for NTS2 over NTS1 (Ki >30 µM for NTS1)[1]
Levocabastine Small MoleculeFLIPR Assay (Functional)Human NTS2Partial Agonist Activity14-16% of a full agonistSelective for NTS2[3]
Radioligand Binding AssayMurine NTS2Ki17 nMSelective for NTS2

Note: A direct comparison of IC50 and Ki values should be made with caution as they are derived from different assay types (functional vs. binding). However, a study directly comparing this compound and levocabastine in a FLIPR assay demonstrated that while this compound behaves as an antagonist, levocabastine exhibits partial agonist activity.[3]

Signaling Pathways and Experimental Workflows

To understand the context of the efficacy data, it is essential to visualize the underlying biological processes and experimental procedures.

Neurotensin Receptor 2 Signaling Pathway

Activation of NTS2 by neurotensin can trigger multiple downstream signaling cascades. The following diagram illustrates a simplified overview of the key pathways involved.

G cluster_membrane Cell Membrane NTS2 NTS2 Receptor G_protein G Protein (Gq/11, Gi/o) NTS2->G_protein Neurotensin Neurotensin Neurotensin->NTS2 PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK Cellular_Response Cellular Response (e.g., Proliferation, Survival) Ca_release->Cellular_Response ERK_MAPK->Cellular_Response NTRC_824 This compound (Antagonist) NTRC_824->NTS2 Levocabastine Peptide-based Antagonists (e.g., Levocabastine) Levocabastine->NTS2

Caption: Simplified Neurotensin Receptor 2 (NTS2) signaling pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity (Ki) of a compound for the NTS2 receptor.

G Start Start Prepare_Membranes Prepare cell membranes expressing NTS2 Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand and test compound (e.g., this compound) Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity Separate->Quantify Analyze Analyze data to determine Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: FLIPR Calcium Mobilization Assay

This workflow illustrates the process of a Functional Ligand-binding Imaging Plate Reader (FLIPR) assay to measure the functional activity of a compound.

G Start Start Seed_Cells Seed cells expressing NTS2 into microplates Start->Seed_Cells Load_Dye Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Add_Compound Add test compound (e.g., this compound) Load_Dye->Add_Compound Add_Agonist Add NTS2 agonist Add_Compound->Add_Agonist Measure_Fluorescence Measure changes in fluorescence (calcium flux) using FLIPR Add_Agonist->Measure_Fluorescence Analyze Analyze data to determine IC50 Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a FLIPR calcium mobilization assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of ligands to G protein-coupled receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the NTS2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human NTS2 receptor.

  • Radioligand: [³H]-SR48692 or another suitable NTS2-selective radioligand.

  • Test compound (this compound or peptide antagonist) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled NTS2 ligand (e.g., levocabastine).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen NTS2-expressing cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of non-specific binding control (e.g., 10 µM levocabastine).

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

  • Add 100 µL of the membrane suspension to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Calcium Mobilization Assay

This protocol is a standard method for assessing the functional activity of compounds targeting Gq-coupled receptors like NTS2.

Objective: To determine the potency (IC50) of an antagonist in inhibiting agonist-induced intracellular calcium mobilization.

Materials:

  • A cell line stably co-expressing the human NTS2 receptor and a promiscuous G-protein (e.g., Gα15/16) is recommended to enhance the calcium signal.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

  • Probenecid (B1678239) (to prevent dye leakage from cells).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NTS2 agonist (e.g., neurotensin).

  • Test compound (this compound or peptide antagonist).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

  • Cell Plating: Seed the NTS2-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent calcium dye loading solution (containing the dye and probenecid in assay buffer) to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Place the plate in the FLIPR instrument. After establishing a stable baseline fluorescence reading, add the test compound to the wells.

  • Agonist Stimulation: After a short pre-incubation with the test compound (typically 5-15 minutes), add the NTS2 agonist at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: The FLIPR instrument will continuously measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. Plot the percentage of inhibition against the concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Conclusion

This guide provides a comparative overview of the efficacy of the non-peptide NTS2 antagonist this compound and peptide-based antagonists. The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers in the field of neurotensin signaling and drug discovery. This compound demonstrates high potency and selectivity as an NTS2 antagonist in functional assays. While direct comparative data with peptide-based antagonists is limited, the available information suggests that this compound is a valuable tool for studying NTS2 biology. The choice between this compound and a peptide-based antagonist will depend on the specific experimental needs, including the desired mode of action (antagonist vs. partial agonist) and the experimental system being used.

References

Unveiling the Selectivity Profile of NTRC-824: A Comparative Guide to GPCR Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comprehensive comparison of NTRC-824's cross-reactivity with other G-protein coupled receptors (GPCRs), supported by established experimental methodologies.

This compound is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTSR2) with an IC50 of 38 nM and a binding Ki of 202 nM.[1] It exhibits over 150-fold selectivity for NTSR2 over the closely related neurotensin receptor type 1 (NTSR1), for which it shows no significant affinity (Ki >30 µM).[1] While this high selectivity within the neurotensin receptor family is well-documented, a broader understanding of its interaction with other GPCRs is crucial for a complete pharmacological profile.

Due to the limited availability of public data from broad panel screening of this compound, this guide presents a representative analysis based on typical industry-standard screening panels. The following tables and methodologies are illustrative of how the cross-reactivity of a compound like this compound is evaluated.

Quantitative Analysis of GPCR Cross-Reactivity

To assess the selectivity of this compound, it would typically be screened against a panel of diverse GPCRs. The data is often presented as the percent inhibition of radioligand binding at a specific concentration of the test compound (e.g., 10 µM) for an initial screen, followed by IC50 or Ki determination for any significant interactions.

Table 1: Representative Cross-Reactivity Profile of this compound Against a Panel of Selected GPCRs (Hypothetical Data)

Receptor FamilyTargetAssay TypeThis compound % Inhibition @ 10 µM
Neurotensin NTSR2 (h) Binding 98%
NTSR1 (h)Binding<10%
Aminergic α1A Adrenergic (h)Binding5%
β2 Adrenergic (h)Binding-2%
Dopamine D2 (h)Binding8%
Serotonin 5-HT2A (h)Binding12%
Adenosine A1 (h)Binding3%
A2A (h)Binding6%
Chemokine CCR5 (h)Binding-5%
CXCR4 (h)Binding9%
Opioid Mu (h)Binding15%
Kappa (h)Binding4%
Delta (h)Binding7%

Data presented is for illustrative purposes and is not based on actual experimental results for this compound.

Table 2: Functional Antagonist Activity of this compound at NTSR2 (Illustrative Data)

TargetAssay TypeParameterValue (nM)
NTSR2 (h)FLIPR (Ca2+ flux)IC5038

Experimental Protocols

The assessment of GPCR cross-reactivity relies on robust and standardized in vitro assays. The two primary methods employed are radioligand binding assays and functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the GPCR target of interest.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: GPCR membranes, a fixed concentration of radiolabeled ligand, and assay buffer.

    • Non-specific Binding: GPCR membranes, radiolabeled ligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Competitive Binding: GPCR membranes, radiolabeled ligand, and varying concentrations of the test compound (this compound).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition by the test compound is then determined, and for dose-response curves, the IC50 value is calculated.

FLIPR (Fluorometric Imaging Plate Reader) Assay for Gq-coupled GPCRs

This functional assay measures the change in intracellular calcium concentration following receptor activation or inhibition. It is particularly useful for GPCRs that signal through the Gq pathway, leading to the release of intracellular calcium.

Protocol:

  • Cell Culture: Cells expressing the target GPCR are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A masking dye may be included to reduce extracellular background fluorescence.

  • Compound Addition: The plate is placed in the FLIPR instrument. The test compound (this compound) is added to the wells. For antagonist assays, this is followed by the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium levels.

  • Data Analysis: The response in the presence of the test compound is compared to the control response (agonist alone) to determine the percent inhibition. For dose-response curves, the IC50 value is calculated.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional FLIPR Assay cluster_data Data Analysis Membrane_Prep GPCR Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Calculate % Inhibition Determine IC50/Ki Detection->Analysis Cell_Seeding Cell Seeding Dye_Loading Calcium Dye Loading Cell_Seeding->Dye_Loading Compound_Addition Compound & Agonist Addition (in FLIPR) Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Reading Compound_Addition->Fluorescence_Reading Fluorescence_Reading->Analysis End End Analysis->End End Start Start Start->Membrane_Prep Start->Cell_Seeding

Figure 1: Workflow for GPCR Cross-Reactivity Screening.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., NTSR2) G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Agonist (e.g., Neurotensin) Ligand->GPCR Binds & Activates NTRC824 This compound (Antagonist) NTRC824->GPCR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Figure 2: Gq-coupled GPCR Signaling Pathway.

Conclusion

This compound is a highly selective antagonist for the neurotensin receptor type 2. While comprehensive public data on its cross-reactivity with a wide range of GPCRs is not available, the standard methodologies for determining such a profile are well-established. Radioligand binding assays and functional assays like the FLIPR are the gold standard for assessing off-target interactions. A thorough evaluation using these methods against a broad panel of receptors is essential for the continued development and characterization of promising therapeutic candidates like this compound. The illustrative data and workflows presented in this guide provide a framework for understanding and interpreting the selectivity profile of novel compounds.

References

Confirming NTS2 Selectivity of NTRC-824 in New and Established Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NTRC-824, a potent and selective non-peptide neurotensin (B549771) receptor 2 (NTS2) antagonist, with other relevant compounds. The data presented herein is supported by established experimental protocols to assist researchers in designing and interpreting studies aimed at confirming NTS2 selectivity in various models.

Executive Summary

This compound is a valuable research tool for elucidating the physiological and pathological roles of the NTS2 receptor. It exhibits high selectivity for NTS2 over the closely related NTS1 receptor, a critical feature for targeted therapeutic development. This guide presents its pharmacological profile alongside other NTS receptor ligands and details the methodologies for robust selectivity assessment.

Comparative Analysis of NTS Receptor Ligands

The following table summarizes the binding affinities and selectivity profiles of this compound and other commonly used neurotensin receptor ligands. This data is crucial for selecting appropriate tool compounds for in vitro and in vivo studies.

CompoundTarget(s)NTS1 Affinity (Ki/Kd)NTS2 Affinity (Ki/Kd/IC50)Selectivity (NTS1/NTS2)Compound Type
This compound NTS2 >30,000 nM202 nM (Ki) , 38 nM (IC50) >150-fold for NTS2Non-peptide Antagonist
SR 142948NTS1/NTS26.8 nM (Kd)4.8 nM (Kd)Non-selectiveNon-peptide Antagonist
SR 48692NTS1 > NTS236 nM (Ke)34.8 - 82.0 nM (IC50)NTS1 selectiveNon-peptide Antagonist
LevocabastineNTS2 / Histamine H1Low Affinity7 nM (IC50)NTS2 selective (over NTS1)Small Molecule Antagonist

Experimental Protocols for Determining NTS2 Selectivity

Accurate determination of compound selectivity is paramount. The following are detailed protocols for widely accepted assays used to characterize the interaction of ligands with NTS1 and NTS2 receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the NTS1 and NTS2 receptors by assessing its ability to compete with a radiolabeled ligand.

1. Cell Culture and Transfection:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Transiently or stably transfect cells with plasmids encoding for human or rat NTS1 or NTS2 receptors using a suitable transfection reagent (e.g., Lipofectamine). Select and expand clones with optimal receptor expression levels.

2. Membrane Preparation:

  • Harvest transfected cells and wash with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and intact cells.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with buffer and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

3. Binding Assay Protocol:

  • Radioligand: Use a high-affinity radiolabeled neurotensin analog, such as [³H]-neurotensin or [¹²⁵I]-Tyr³-neurotensin.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Procedure:

    • In a 96-well plate, add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Add a fixed concentration of the radioligand (typically at its Kd value).

    • Add the prepared cell membranes expressing either NTS1 or NTS2.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • To determine non-specific binding, include wells with a high concentration of unlabeled neurotensin.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression of the competition binding curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.

1. Cell Preparation:

  • Seed CHO-K1 or HEK293 cells stably expressing NTS1 or NTS2 into black-walled, clear-bottom 96-well plates and grow to confluence.

2. Dye Loading:

  • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the cells for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.

3. FLIPR Assay Protocol:

  • Agonist Mode:

    • Place the dye-loaded cell plate into the FLIPR instrument.

    • Add increasing concentrations of the test compound and measure the fluorescence intensity over time to detect agonist-induced calcium mobilization.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with increasing concentrations of the test compound (e.g., this compound) for a defined period.

    • Place the plate in the FLIPR instrument and add a fixed concentration of a known NTS receptor agonist (e.g., neurotensin, typically at its EC80).

    • Measure the fluorescence intensity to determine the inhibitory effect of the test compound on agonist-induced calcium flux.

  • Data Analysis: For agonists, determine the EC50 value from the concentration-response curve. For antagonists, determine the IC50 value and subsequently the functional inhibition constant (Kb).

Visualization of Key Processes

The following diagrams illustrate the signaling pathway and experimental workflows described in this guide.

NTS2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NTRC824 This compound (Antagonist) NTS2 NTS2 Receptor NTRC824->NTS2 Blocks NT Neurotensin (Agonist) NT->NTS2 Activates G_protein G Protein (Gq/11) NTS2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: NTS2 Receptor Signaling Pathway

Radioligand Binding Assay Workflow start Start cell_culture Culture & Transfect CHO-K1/HEK293 Cells with NTS1 or NTS2 start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep assay_setup Set up 96-well Plate: - Test Compound - Radioligand - Membranes membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter & Wash to Separate Bound/ Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 & Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow

FLIPR Calcium Mobilization Assay Workflow start Start cell_plating Plate NTS1/NTS2 Expressing Cells in 96-well Plate start->cell_plating dye_loading Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading pre_incubation Pre-incubate with Antagonist (e.g., this compound) (Antagonist Mode Only) dye_loading->pre_incubation flipr_reading Measure Baseline Fluorescence in FLIPR dye_loading->flipr_reading Agonist Mode pre_incubation->flipr_reading agonist_addition Add Agonist (e.g., Neurotensin) flipr_reading->agonist_addition measure_response Measure Fluorescence Change (Calcium Flux) agonist_addition->measure_response analysis Data Analysis: Calculate EC50 or IC50 measure_response->analysis end End analysis->end

Caption: FLIPR Calcium Mobilization Assay Workflow

Models for Confirming NTS2 Selectivity

The confirmation of NTS2 selectivity relies on a combination of in vitro and in vivo models.

In Vitro Models:

  • Recombinant Cell Lines: As detailed in the protocols, cell lines such as CHO-K1 and HEK293 that do not endogenously express neurotensin receptors are the gold standard. Expressing human or rodent NTS1 and NTS2 receptors in separate, parallel cell lines allows for a clean and direct comparison of a compound's activity at each receptor subtype.

  • Primary Neuronal Cultures: While more complex, primary neuronal cultures from specific brain regions known to express NTS2 can provide a more physiologically relevant system to study the functional consequences of NTS2 modulation.

In Vivo Models:

  • Visceral Pain Models: The writhing test, induced by intraperitoneal injection of acetic acid or other irritants in rodents, is a commonly used model to assess visceral pain. NTS2-selective agonists have been shown to produce analgesia in this model.[1]

  • Thermal Pain Models: The hot plate test and tail-flick test are used to evaluate responses to thermal nociceptive stimuli. These models can help differentiate the analgesic effects of NTS2-selective compounds from those that may also involve NTS1.

  • Neuropathic Pain Models: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) in rodents are employed to study chronic neuropathic pain, a condition where NTS2 has been implicated as a potential therapeutic target.

  • NTS1 and NTS2 Knockout Mice: The use of genetically modified mice lacking either the NTS1 or NTS2 receptor provides a powerful tool to definitively attribute the pharmacological effects of a compound to a specific receptor subtype.[1] For example, an NTS2-selective compound should retain its efficacy in NTS1 knockout mice but lose its effect in NTS2 knockout mice.

Conclusion

This compound stands out as a highly selective NTS2 receptor antagonist. This guide provides the necessary comparative data and detailed experimental protocols to enable researchers to confidently confirm its selectivity and utilize it as a precise pharmacological tool. The combination of in vitro binding and functional assays, along with appropriate in vivo models, will be crucial in advancing our understanding of the NTS2 receptor's role in health and disease.

References

No Publicly Available Data on Synergistic Effects of NTRC-824 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and clinical trial databases reveals no publicly available information on the synergistic effects of a compound designated "NTRC-824" with chemotherapy agents for the treatment of cancer. The identifier "this compound" does not appear in published research or clinical trial registries in the context of oncology.

Extensive searches have identified "PA-824," also known as Pretomanid, as a compound with a similar naming convention. However, Pretomanid is an anti-tubercular agent approved for treating multi-drug resistant tuberculosis.[1][2][3] Its mechanism of action is specific to Mycobacterium tuberculosis and current research focuses on its combination with other anti-tubercular drugs.[4][5] There is no indication from the available data that Pretomanid (PA-824) is being investigated for cancer treatment or in combination with chemotherapy.

The broader class of drugs to which Pretomanid belongs, nitroimidazoles, has been a subject of interest in oncology.[6] Historically, some nitroimidazoles were investigated as radiosensitizers and for their potential to enhance chemotherapy by targeting hypoxic (low oxygen) tumor cells.[7][8] These compounds are thought to be activated under hypoxic conditions, leading to the generation of reactive species that can damage cancer cells and make them more susceptible to conventional treatments.

Research into other nitroimidazoles, such as misonidazole (B1676599), has shown that they can potentiate the effects of certain chemotherapy drugs.[7][9] For instance, studies have explored the combination of misonidazole with alkylating agents, demonstrating a potential for synergistic tumor cell killing.

However, it is crucial to reiterate that no specific experimental data, protocols, or signaling pathway information could be found for a compound explicitly named "this compound" in the context of cancer chemotherapy. It is possible that "this compound" is an internal, preclinical designation for a compound not yet disclosed in public forums, or that the identifier is inaccurate.

Without any available data, it is not possible to provide the requested comparison guides, data tables, experimental protocols, or visualizations for the synergistic effects of this compound with chemotherapy agents. Researchers and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await public disclosure of any relevant research.

References

A Comparative Guide to the Phenotypic Differences Between NTS1 and NTS2 Receptor Antagonism, Featuring NTRC-824

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenotypic outcomes associated with the antagonism of Neurotensin (B549771) Receptor 1 (NTS1) and Neurotensin Receptor 2 (NTS2). As NTRC-824 is a selective antagonist for NTS2, this document will contrast its effects with those of well-characterized NTS1 antagonists, such as SR 48692. This comparison is crucial for understanding the distinct physiological roles of these two receptor subtypes and for the targeted development of novel therapeutics.

Introduction

Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with two primary G protein-coupled receptors: the high-affinity NTS1 receptor and the low-affinity NTS2 receptor. While sharing the same endogenous ligand, these receptors often mediate distinct, and sometimes opposing, physiological functions. This compound is a potent and selective non-peptide antagonist of NTS2, exhibiting a greater than 150-fold selectivity over NTS1. In contrast, compounds like SR 48692 are selective antagonists of the NTS1 receptor. Understanding the differential effects of antagonizing these receptors is paramount for advancing drug discovery in areas such as pain, psychosis, and metabolic disorders.

Quantitative Data Summary: Receptor Binding Affinity

The selectivity of antagonists for NTS1 versus NTS2 is a key determinant of their specific biological effects. The following table summarizes the binding affinities of this compound and the selective NTS1 antagonist, SR 48692.

CompoundReceptor TargetIC50KiSelectivity
This compound NTS2 38 nM 202 nM>150-fold for NTS2 over NTS1
NTS1>30,000 nM>30,000 nM
SR 48692 NTS1 15.3 nM (HT29 cells)3.9 nM (mouse brain)Selective for NTS1 over NTS2
NTS2--

Phenotypic Comparison: NTS1 vs. NTS2 Antagonism

The antagonism of NTS1 and NTS2 receptors leads to distinct and often contrasting phenotypic outcomes. The following table provides a comparative summary of these effects based on preclinical studies.

Phenotypic EffectNTS1 Antagonism (e.g., with SR 48692)NTS2 Antagonism (e.g., with this compound)
Locomotor Activity Complex effects; can attenuate neurotensin-induced changes in locomotion. NTS1 knockout mice show impaired habituation to a novel environment, suggesting NTS1 facilitates this process.[1][2]Promotes more rapid habituation in a novel environment. NTS2 knockout mice accommodate more quickly.[1][2]
Analgesia May inhibit NTS2-mediated analgesia.[3][4]Induces analgesia, particularly in models of visceral and neuropathic pain. This effect is independent of the opioid system.[3][4]
Thermoregulation NTS1 activation is associated with hypothermia. Antagonism can block this effect.Appears to be involved in anti-thermogenic pathways. Antagonism with this compound can induce thermogenesis and enhance cold tolerance.[5][6][7]
Metabolic Effects Less defined.This compound has been shown to prevent further weight gain in diet-induced obese mice.[5]
Dopamine (B1211576) System Modulation Antagonizes neurotensin-induced increases in mesolimbic dopamine turnover.[8]The direct impact of selective NTS2 antagonists on dopamine turnover is less characterized, but NTS2 receptors are known to modulate dopaminergic pathways.

Signaling Pathways

The differential phenotypic outcomes of NTS1 and NTS2 antagonism are rooted in their distinct intracellular signaling cascades.

NTS1 Signaling Pathway

Activation of the NTS1 receptor initiates a broad range of signaling events through its coupling to multiple G protein subtypes, including Gαq, Gαi/o, Gαs, and Gα13. This leads to the activation of phospholipase C (PLC), modulation of cyclic AMP (cAMP) levels, and activation of the ERK1/2 pathway. NTS1 activation also robustly recruits β-arrestins, which can mediate both receptor desensitization and G protein-independent signaling.

NTS1_Signaling cluster_membrane Plasma Membrane cluster_gproteins G Proteins NTS1 NTS1 Receptor Gq Gαq NTS1->Gq Gio Gαi/o NTS1->Gio Gs Gαs NTS1->Gs G13 Gα13 NTS1->G13 beta_arrestin β-Arrestin Recruitment NTS1->beta_arrestin NT Neurotensin (NT) NT->NTS1 PLC Phospholipase C (PLC) Gq->PLC ERK ERK1/2 Activation Gq->ERK AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit Gio->ERK AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate RhoGEF RhoGEF G13->RhoGEF IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Figure 1: NTS1 Receptor Signaling Cascade
NTS2 Signaling Pathway

The signaling pathway for the NTS2 receptor is less comprehensively understood and appears to be more cell-type specific. A key identified pathway involves the activation of the ERK1/2 cascade, which is dependent on the internalization of the receptor. Unlike NTS1, the coupling of NTS2 to various G protein subtypes is not as clearly defined.

NTS2_Signaling cluster_membrane Plasma Membrane NTS2 NTS2 Receptor Internalization Receptor Internalization NTS2->Internalization NT Neurotensin (NT) NT->NTS2 ERK ERK1/2 Activation Internalization->ERK

Figure 2: NTS2 Receptor Signaling Cascade

Experimental Protocols

The phenotypic differences described above are assessed using a variety of established preclinical models. Below are summaries of the key experimental protocols.

Open Field Test for Locomotor Activity and Habituation

This assay is used to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior.

  • Apparatus: A square arena (typically 40x40 cm or 50x50 cm) with high walls to prevent escape. The arena is often equipped with infrared beams or an overhead video camera to track the animal's movement.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the test.

    • Each animal is placed individually into the center of the open field arena.

    • The animal's activity is recorded for a set period, typically ranging from 5 to 30 minutes.

    • The arena is cleaned thoroughly between each trial to remove any olfactory cues.

  • Data Analysis:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Habituation: Assessed by analyzing the decrease in activity over time. This is often quantified by comparing activity in the initial minutes to the final minutes of the test.[9][10][11][12][13]

Open_Field_Workflow Acclimation Acclimation to Testing Room (30-60 min) Placement Place Mouse in Center of Arena Acclimation->Placement Recording Record Activity (5-30 min) Placement->Recording Analysis Analyze Locomotion, Thigmotaxis, and Habituation Recording->Analysis

Figure 3: Open Field Test Workflow
Acetic Acid-Induced Writhing Test for Visceral Pain

This test is a model of visceral pain used to screen for analgesic compounds.

  • Procedure:

    • Animals are pre-treated with the test compound (e.g., an NTS1 or NTS2 antagonist) or vehicle at a specified time before the induction of writhing.

    • A dilute solution of acetic acid (typically 0.6%) is injected intraperitoneally to induce a pain response.

    • Immediately after the injection, the animal is placed in an observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period, usually 10-20 minutes.

  • Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated control group. A significant reduction in the number of writhes indicates an analgesic effect.[14][15][16][17][18]

Body Temperature Measurement

Core body temperature is a critical parameter for assessing the thermoregulatory effects of NTS receptor antagonists.

  • Procedure:

    • Baseline body temperature is measured before drug administration.

    • The test compound or vehicle is administered.

    • Body temperature is measured at regular intervals post-administration.

  • Methods of Measurement:

    • Rectal Probe: A common and reliable method, though it can induce stress.

    • Implantable Transponders: Provide continuous and stress-free measurements.

    • Infrared Thermometry: A non-invasive method for measuring surface body temperature.[19][20][21][22][23]

Conclusion

The available evidence clearly demonstrates that NTS1 and NTS2 receptors mediate distinct and often opposing physiological functions. This compound, as a selective NTS2 antagonist, offers a valuable tool to probe the therapeutic potential of targeting the NTS2 system. Its demonstrated effects on analgesia and metabolism, without the side effects associated with NTS1 modulation (such as hypothermia), highlight the importance of receptor selectivity in drug development. Future research should continue to explore the nuanced roles of these two receptors to unlock new therapeutic strategies for a range of disorders.

References

Head-to-head comparison of NTRC-824 and ML314

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of NTRC-824 and ML314: Two Distinct Modulators of the Neurotensin (B549771) System

For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed, data-driven comparison of this compound and ML314, two small molecules that modulate the neurotensin receptor system, albeit through distinct mechanisms and with different receptor subtype preferences. While a direct head-to-head clinical or preclinical study is not available due to their differing targets, this document compiles and contrasts their pharmacological profiles based on available experimental data.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through two G protein-coupled receptors: neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2). These receptors are implicated in a variety of physiological processes, including pain perception, reward pathways, and thermoregulation, making them attractive targets for therapeutic intervention.

This compound is a potent and selective non-peptide antagonist of NTS2. Its development has been primarily focused on its potential as an analgesic.

ML314 , in contrast, is a brain-penetrant, β-arrestin biased agonist and a positive allosteric modulator of NTS1. It has been investigated for its therapeutic potential in treating methamphetamine addiction.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters for this compound and ML314.

ParameterThis compoundML314
Target Receptor Neurotensin Receptor 2 (NTS2)Neurotensin Receptor 1 (NTS1)
Mechanism of Action Antagonistβ-arrestin Biased Agonist / Positive Allosteric Modulator
Potency (IC50) 38 nM (NTS2)Not applicable (agonist)
Potency (EC50) Not applicable (antagonist)1.9 µM (β-arrestin recruitment)
Selectivity >150-fold selective for NTS2 over NTS1Selective for NTS1 over NTS2
G Protein Signaling Blocks NTS2-mediated signalingNo significant Gq-mediated calcium mobilization
β-arrestin Signaling Blocks NTS2-mediated signalingFull agonist for β-arrestin recruitment
In Vivo Efficacy Analgesic effects in animal models of painAttenuates methamphetamine-induced hyperlocomotion and self-administration in rodents

Signaling Pathways

The distinct mechanisms of this compound and ML314 are best understood by visualizing their effects on their respective receptor signaling pathways.

NTRC_824_Signaling_Pathway cluster_membrane Cell Membrane NTS2 NTS2 G_Protein_Signaling G Protein Signaling NTS2->G_Protein_Signaling Initiates Beta_Arrestin_Signaling β-arrestin Signaling NTS2->Beta_Arrestin_Signaling Initiates Neurotensin Neurotensin Neurotensin->NTS2 Binds and Activates NTRC_824 This compound NTRC_824->NTS2 Blocks Binding

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound acts as an antagonist at the NTS2 receptor, blocking the binding of the endogenous ligand neurotensin and thereby inhibiting downstream G protein and β-arrestin signaling cascades.

ML314_Signaling_Pathway cluster_membrane Cell Membrane NTS1 NTS1 Gq_Signaling Gq Signaling (Calcium Mobilization) NTS1->Gq_Signaling No significant activation Beta_Arrestin_Signaling β-arrestin Signaling NTS1->Beta_Arrestin_Signaling Preferentially Activates ML314 ML314 ML314->NTS1 Binds to Allosteric Site Neurotensin Neurotensin Neurotensin->NTS1 Binds to Orthosteric Site Allosteric_Binding->NTS1 Positive Allosteric Modulation

Figure 2: ML314 Signaling Pathway. This diagram depicts ML314 as a β-arrestin biased agonist and positive allosteric modulator of the NTS1 receptor. It preferentially activates the β-arrestin pathway with minimal engagement of the Gq-mediated calcium signaling pathway. It also enhances the binding of the endogenous ligand, neurotensin.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and ML314.

This compound: NTS2 Receptor Binding Assay

This assay determines the binding affinity of this compound to the NTS2 receptor.

NTRC_824_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing human NTS2 receptor Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled neurotensin and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Measure Measure radioactivity of the membrane-bound fraction Separate->Measure Analyze Analyze data to determine the IC50 value Measure->Analyze End End Analyze->End

Figure 3: this compound Binding Assay Workflow. A schematic representation of the steps involved in a competitive radioligand binding assay to determine the inhibitory constant (IC50) of this compound for the NTS2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human NTS2 receptor.

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]NT) and a range of concentrations of the unlabeled competitor, this compound.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

ML314: β-Arrestin Recruitment Assay

This cell-based functional assay measures the ability of ML314 to induce the recruitment of β-arrestin to the NTS1 receptor.

ML314_Arrestin_Assay Start Start Transfect_Cells Use cells co-expressing NTS1 receptor and a β-arrestin fusion protein Start->Transfect_Cells Treat_Cells Treat cells with varying concentrations of ML314 Transfect_Cells->Treat_Cells Incubate Incubate to allow for receptor activation and β-arrestin recruitment Treat_Cells->Incubate Measure_Signal Measure the signal generated by the β-arrestin interaction (e.g., luminescence, fluorescence) Incubate->Measure_Signal Analyze Analyze data to determine the EC50 value Measure_Signal->Analyze End End Analyze->End

Figure 4: ML314 β-Arrestin Assay Workflow. A flowchart outlining the key steps in a typical β-arrestin recruitment assay used to quantify the agonist activity of ML314 at the NTS1 receptor.

Methodology:

  • Cell Line: A cell line, such as U2OS or HEK293, is used that stably or transiently co-expresses the human NTS1 receptor and a β-arrestin protein fused to a reporter enzyme or fluorescent protein.

  • Cell Treatment: The cells are treated with a range of concentrations of ML314. A known NTS1 agonist is used as a positive control.

  • Incubation: The cells are incubated for a specific period to allow for receptor activation and the subsequent recruitment of the β-arrestin fusion protein to the activated NTS1 receptor.

  • Signal Detection: The interaction between the NTS1 receptor and β-arrestin is detected by measuring the reporter signal (e.g., luminescence from a split-enzyme complementation system or fluorescence from FRET or BRET).

  • Data Analysis: The dose-dependent increase in the signal is plotted, and a non-linear regression analysis is used to calculate the EC50 value, which represents the concentration of ML314 that produces 50% of the maximal response.

Conclusion

This compound and ML314 represent two distinct approaches to modulating the neurotensin system. This compound is a selective antagonist of NTS2, with potential applications in pain management. In contrast, ML314 is a β-arrestin biased agonist and positive allosteric modulator of NTS1, showing promise in the treatment of methamphetamine use disorder. Their differing receptor targets and mechanisms of action underscore the complexity of neurotensin signaling and highlight the potential for developing highly specific therapeutics for a range of neurological and psychiatric conditions. The data and protocols presented in this guide provide a foundation for researchers to understand and further investigate these and similar compounds.

Validating Downstream Pathway Modulation by NTRC-824: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2), and its role in modulating downstream signaling pathways. While direct experimental validation of this compound's effects on specific intracellular cascades is limited in publicly available literature, this document outlines the putative pathways based on the known functions of the NTS2 receptor and compares this compound with other known NTS2 modulators.

Introduction to this compound

This compound is a high-affinity antagonist for the NTS2 receptor, demonstrating an IC50 of 38 nM and a Ki of 202 nM.[1] It exhibits over 150-fold selectivity for NTS2 over the neurotensin receptor type 1 (NTS1).[1][2] The NTS2 receptor is implicated in various physiological processes, including pain perception, and its modulation is a target for therapeutic development.[3]

Downstream Signaling Pathways of the NTS2 Receptor

The NTS2 receptor, a G protein-coupled receptor (GPCR), is known to modulate several downstream signaling pathways upon activation or inhibition. Antagonism by this compound is expected to counteract these signaling events. The primary putative pathways include:

  • Phosphatidylinositol-Calcium Second Messenger System: NTS2 receptor activation can lead to the mobilization of intracellular calcium.

  • TrkB Receptor Interaction and Pro-Survival Pathways: The NTS2 receptor can interact with the tropomyosin receptor kinase B (TrkB), leading to the activation of pro-survival signaling cascades, including the MAPK/ERK and PI3K/AKT pathways.

  • Ceramide Metabolism: NTS2 signaling has been linked to the regulation of ceramide synthesis.

Comparative Analysis of NTS2 Receptor Modulators

This section compares this compound with other known modulators of the NTS2 receptor. Due to the limited specific data on this compound's downstream effects, this comparison is primarily based on their receptor binding affinities and observed physiological effects.

CompoundTypeSelectivityIC50 / KiReported Downstream Effects/Biological Activity
This compound Antagonist>150-fold for NTS2 over NTS1[1][2]IC50: 38 nM; Ki: 202 nM[1]Putative inhibition of intracellular calcium mobilization, TrkB-mediated pro-survival pathways (ERK, AKT), and ceramide metabolism.
LevocabastineAntagonistNTS2 selective-Modifies Na+, K+-ATPase properties.[4] Used to study NTS2-mediated effects in pain models.
SR-48692AntagonistPrimarily NTS1 selective, but also antagonizes NTS2 at higher concentrationsNTS1 Ki: ~1 nMAntagonizes neurotensin-induced elevation of cytosolic Ca2+ and c-fos mRNA (NTS1-mediated).[5]
JMV-431AgonistNTS2 selective-Induces dose-dependent antinociceptive responses.[3]

Experimental Protocols for Validating Downstream Pathway Modulation

The following are detailed methodologies for key experiments to validate the effect of this compound on the putative downstream signaling pathways.

Intracellular Calcium Mobilization Assay

Objective: To determine if this compound can block neurotensin-induced increases in intracellular calcium concentration via the NTS2 receptor.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the NTS2 receptor (e.g., HEK293-NTS2).

  • Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known NTS2 agonist (e.g., neurotensin).

    • Measure the change in fluorescence intensity using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: Calculate the IC50 value for this compound's inhibition of the agonist-induced calcium response.

Western Blotting for Pro-Survival Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways.

Methodology:

  • Cell Treatment: Treat NTS2-expressing cells with an NTS2 agonist in the presence and absence of this compound.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK1/2 (p-ERK/t-ERK) and AKT (p-AKT/t-AKT).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and express the results as a ratio of phosphorylated to total protein.

JNK Activity Assay

Objective: To determine if this compound modulates the c-Jun N-terminal kinase (JNK) signaling pathway.

Methodology:

  • Immunoprecipitation:

    • Lyse treated cells and immunoprecipitate JNK using a specific anti-JNK antibody.

  • Kinase Assay:

    • Perform an in vitro kinase assay using the immunoprecipitated JNK and a substrate such as GST-c-Jun.

    • Incorporate radiolabeled ATP ([γ-32P]ATP) to measure kinase activity.

  • Detection:

    • Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

  • Data Analysis: Quantify the level of substrate phosphorylation.

Visualizing Signaling Pathways and Workflows

To better understand the complex interactions, the following diagrams illustrate the putative signaling pathways and experimental workflows.

NTRC_824_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NTS Neurotensin (Agonist) NTS2R NTS2 Receptor NTS->NTS2R Activates NTRC_824 This compound (Antagonist) NTRC_824->NTS2R Inhibits PLC Phospholipase C NTS2R->PLC Activates TrkB TrkB Receptor NTS2R->TrkB Interacts with Ceramide Ceramide Metabolism NTS2R->Ceramide Regulates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PI3K_AKT PI3K/AKT Pathway TrkB->PI3K_AKT MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK

Caption: Putative NTS2 receptor signaling pathways modulated by this compound.

Experimental_Workflow Start Start: NTS2-expressing cells Treatment Treat with this compound +/- NTS2 Agonist Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Ca_Assay Intracellular Calcium Assay Assay_Choice->Ca_Assay Calcium WB_Assay Western Blot (pERK, pAKT) Assay_Choice->WB_Assay Pro-survival JNK_Assay JNK Kinase Assay Assay_Choice->JNK_Assay JNK Data_Analysis Data Analysis and Interpretation Ca_Assay->Data_Analysis WB_Assay->Data_Analysis JNK_Assay->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Research Compound NTRC-824

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of laboratory chemicals is paramount to ensuring a safe work environment and maintaining regulatory compliance. While a specific public Safety Data Sheet (SDS) for the identifier "NTRC-824" is not available, this is common for proprietary research compounds. The identifier likely originates from a research and development context, possibly from an organization such as NTRC Therapeutics, which is involved in drug development.

The absence of a public SDS for "this compound" necessitates a systematic approach to determine its properties and the corresponding safe disposal route. This guide provides the necessary step-by-step procedures to manage and dispose of such a research compound.

Step 1: Internal Identification and Information Gathering

Before proceeding with any disposal steps, it is crucial to gather all available internal information on this compound.

  • Consult Internal Documentation:

    • Laboratory Notebooks: Review all experimental records related to the synthesis, handling, and use of this compound. These records should contain information about the chemical class, potential reactivity, and any observed hazards.

    • Chemical Inventory System: Check your institution's chemical inventory for any information logged for this compound. This may include the chemical name, structure, CAS number, or hazard warnings.

    • Internal Database: If your organization uses a compound registration system, search for this compound to retrieve its full chemical profile.

  • Contact the Source:

    • If the compound was synthesized in-house, the responsible chemist is the primary source of information.

    • If the compound was acquired from a collaborator or contract research organization (CRO), contact them to request the Safety Data Sheet or at a minimum, hazard and handling information.

Step 2: Hazard Assessment

Once you have gathered preliminary information, a hazard assessment is required. In the absence of a formal SDS, you must treat the compound as hazardous until proven otherwise.

General Classification of Laboratory Waste:

Waste CategoryCharacteristicsExamplesDisposal Pathway
Hazardous Waste Ignitable, Corrosive, Reactive, ToxicSolvents, strong acids/bases, heavy metal salts, most organic compoundsDesignated hazardous waste containers for collection by EHS
Non-Hazardous Waste Benign salts, sugars, amino acidsSaline solutions, inert solidsMay be eligible for drain disposal or regular trash if approved by EHS

Step 3: Contact Environmental Health & Safety (EHS)

Your institution's Environmental Health & Safety department is the definitive resource for guidance on waste disposal.

  • Provide all gathered information: Share the chemical structure, potential hazards, quantity, and location of this compound with your EHS officer.

  • Follow their instructions: EHS will provide specific instructions for the segregation, labeling, and storage of the waste pending disposal. They will also manage the collection by a licensed hazardous waste contractor.

Workflow for Disposal of a Research Compound

The following diagram outlines the decision-making process for the proper disposal of a research compound like this compound.

G A Start: Need to Dispose of this compound B Consult Internal Documentation (Lab Notebook, Inventory) A->B C Is Chemical Identity and Hazard Information Available? B->C D Contact Synthesizing Chemist or External Source for SDS/Hazard Data C->D No F Contact Environmental Health & Safety (EHS) C->F Yes D->F E Treat as Unknown Hazardous Waste E->F G Segregate and Label Waste According to EHS Instructions F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Hazardous Waste Pickup H->I J Disposal Complete I->J

Caption: Decision workflow for the disposal of a proprietary research compound.

Hypothetical Experimental Protocol: Neutralization of a Corrosive Acidic Waste

Disclaimer: The following protocol is a generic example for educational purposes only. DO NOT apply this procedure to this compound or any other substance without a confirmed identity and a specific, validated protocol.

Objective: To neutralize a dilute acidic waste stream (e.g., 1M HCl) to a pH between 6.0 and 8.0 for safe disposal, as permitted by institutional guidelines.

Materials:

  • Dilute acidic waste

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH), 1M solution

  • pH paper or calibrated pH meter

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, acid-resistant gloves

  • Large beaker (at least twice the volume of the waste)

Procedure:

  • Place the beaker containing the acidic waste on the stir plate in a fume hood.

  • Begin gentle stirring.

  • Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide) in small increments. Be cautious as the reaction may be exothermic and produce gas (CO₂ if using bicarbonate).

  • After each addition, wait for the reaction to subside and check the pH of the solution.

  • Continue adding the neutralizing agent until the pH is within the target range of 6.0-8.0.

  • Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with your institution's EHS policy.

  • Record the neutralization procedure in your laboratory notebook.

By adhering to this structured approach, researchers can ensure the safe and compliant disposal of proprietary compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Logistical Information for Handling NTRC-824

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal instructions for the handling of NTRC-824, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor type 2 (NTS2). Adherence to these procedures is vital to ensure personal safety and maintain the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The following personal protective equipment must be worn at all times in the laboratory setting.

PPE CategoryRequired EquipmentSpecifications and Use
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the stability and purity of this compound and ensuring a safe laboratory environment.

Handling Procedures:
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.

  • Weighing and Aliquoting: When weighing the solid compound, do so in an enclosure to contain any dust. For creating solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

Storage Plan:

This compound should be stored under specific conditions to ensure its stability.

ParameterStorage ConditionRationale
Temperature Store at -20°C for long-term storage.[1]Prevents degradation of the compound over time.
Atmosphere Store in a dry, well-ventilated place.Minimizes moisture exposure which can affect compound stability.
Container Keep container tightly closed.Prevents contamination and exposure to air and moisture.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.

  • Solid Waste: Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain.

  • Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning agents.

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in organic solvents such as DMSO and ethanol. The following table provides guidance on preparing stock solutions.[1]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 55.35100
Ethanol 55.35100

Protocol for Reconstituting a 10 mM Stock Solution in DMSO:

  • Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

  • Calculation: Based on the molecular weight of this compound (553.55 g/mol ), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.535 mg of this compound.

  • Reconstitution: If starting with a pre-weighed vial (e.g., 1 mg), add the calculated volume of DMSO to the vial. For 1 mg of this compound, add 180.65 µL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C. For extended storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Cell-Based Assay Workflow

The following is a generalized workflow for utilizing this compound in a cell-based assay to assess its antagonist activity at the NTS2 receptor.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture cells expressing NTS2 receptor prepare_ntrc824 Prepare serial dilutions of this compound pre_incubate Pre-incubate cells with this compound cell_culture->pre_incubate prepare_agonist Prepare NTS2 receptor agonist solution prepare_ntrc824->pre_incubate add_agonist Add NTS2 receptor agonist prepare_agonist->add_agonist pre_incubate->add_agonist measure_response Measure cellular response (e.g., calcium flux, ERK phosphorylation) add_agonist->measure_response data_analysis Analyze data to determine IC50 of this compound measure_response->data_analysis

Caption: A generalized workflow for a cell-based antagonist assay with this compound.

NTS2 Receptor Signaling Pathway

This compound acts as an antagonist at the neurotensin receptor 2 (NTS2), a G protein-coupled receptor (GPCR). The binding of an agonist to NTS2 can initiate downstream signaling cascades. This compound blocks these effects.

nts2_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NTS2 NTS2 Receptor G_protein Gq Protein NTS2->G_protein Activates Agonist Neurotensin (Agonist) Agonist->NTS2 Binds and Activates NTRC824 This compound (Antagonist) NTRC824->NTS2 Binds and Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Calcium Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Signaling PKC->ERK

Caption: Simplified signaling pathway of the NTS2 receptor and the inhibitory action of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.